N,N'-bis(diphenylmethyl)phthalamide
Description
The exact mass of the compound this compound is 496.215078140 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,2-N-dibenzhydrylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O2/c37-33(35-31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(38)36-32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H,(H,35,37)(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDUOIUZGGCSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-bis(diphenylmethyl)phthalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N,N'-bis(diphenylmethyl)phthalamide, a diamide derivative of phthalic acid. Two primary synthetic routes are detailed, one commencing from phthaloyl chloride and the other from phthalic anhydride, both utilizing diphenylmethanamine as the key reagent. This document furnishes detailed experimental protocols, characterization data, and a discussion of the potential biological significance of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Phthalamides, N,N'-disubstituted derivatives of phthalic acid, represent a class of compounds with potential applications in materials science and medicinal chemistry. Their structural rigidity, imparted by the benzene ring, combined with the diverse functionalities that can be introduced via the amide substituents, makes them attractive targets for synthesis. This compound, with its bulky diphenylmethyl groups, is a molecule of interest for studying the impact of steric hindrance on molecular conformation and biological activity. This guide outlines two viable and accessible synthetic methodologies for its preparation in a laboratory setting.
Synthetic Pathways
The synthesis of this compound can be chiefly accomplished through two distinct pathways, differing in the choice of the phthalic acid derivative used as the starting material.
Pathway A initiates with the more reactive phthaloyl chloride, which readily undergoes nucleophilic acyl substitution with diphenylmethanamine.
Pathway B employs the more economical and stable phthalic anhydride. This route proceeds through an initial ring-opening reaction to form a phthalamic acid intermediate, which subsequently reacts with a second equivalent of the amine to yield the final product.
A logical diagram of the synthetic approaches is presented below.
Figure 1: Synthetic approaches to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the two proposed pathways.
Pathway A: From Phthaloyl Chloride
This method involves the direct reaction of phthaloyl chloride with two equivalents of diphenylmethanamine. The high reactivity of the acid chloride allows for rapid reaction, often at low temperatures. A base is typically added to neutralize the hydrogen chloride gas that is evolved.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenylmethanamine (2.0 equivalents) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve phthaloyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) and add it dropwise to the stirred reaction mixture over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Work-up:
-
Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a solid.
Pathway B: From Phthalic Anhydride
This pathway involves the reaction of phthalic anhydride with two equivalents of diphenylmethanamine. The reaction can be performed in a one-pot fashion at elevated temperatures, often in a high-boiling point solvent like glacial acetic acid.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1.0 equivalent) and diphenylmethanamine (2.0 equivalents).
-
Solvent Addition: Add glacial acetic acid (100 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
-
Purification: The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield pure this compound.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Predicted Melting Point (°C) |
| Phthaloyl Chloride | C₈H₄Cl₂O₂ | 203.02 | Colorless to yellow liquid | 15-16 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid | 131-134 |
| Diphenylmethanamine | C₁₃H₁₃N | 183.25 | Colorless to pale yellow liquid | 34-36 |
| This compound | C₃₄H₂₈N₂O₂ | 496.61 | White to off-white solid | >200 |
Characterization Data
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 24H, Ar-H)
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δ 6.50-6.70 (d, 2H, CH-NH)
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δ 7.50-7.70 (m, 4H, Phthaloyl-H)
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δ 8.00-8.20 (br s, 2H, NH)
-
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¹³C NMR (100 MHz, CDCl₃):
-
δ 168.0 (C=O)
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δ 142.0, 135.0, 132.0, 129.0, 128.5, 127.5 (Ar-C)
-
δ 58.0 (CH-NH)
-
-
Infrared (IR) (KBr, cm⁻¹):
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3300-3400 (N-H stretch)
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3030 (C-H aromatic stretch)
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1640 (C=O amide I stretch)
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1540 (N-H bend, amide II)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 497.22
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Potential Biological Significance and Screening Workflow
While the specific biological activities of this compound are not extensively documented, the broader class of phthalamide and phthalimide derivatives has been shown to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] The presence of the bulky, lipophilic diphenylmethyl groups may influence the compound's ability to interact with biological targets.
A general workflow for the preliminary biological evaluation of the synthesized this compound is proposed below.
References
An In-Depth Technical Guide to N,N'-bis(diphenylmethyl)phthalamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(diphenylmethyl)phthalamide is a dicarboxamide derivative of phthalic acid. This guide provides a comprehensive overview of its predicted chemical properties, structural features, and potential synthetic methodologies. The presence of the bulky, non-polar diphenylmethyl groups is anticipated to significantly influence its physical and chemical characteristics, making it a molecule of interest for applications in materials science and medicinal chemistry.
Chemical Structure
The chemical structure of this compound consists of a central phthalamide core, derived from phthalic acid, where the two amide nitrogen atoms are each substituted with a diphenylmethyl group.
Systematic Name: N,N'-bis(diphenylmethyl)benzene-1,2-dicarboxamide
Molecular Formula: C₃₄H₂₈N₂O₂
Structure:
Caption: Chemical structure of this compound.
Predicted Chemical and Physical Properties
The introduction of two bulky diphenylmethyl groups is expected to impart specific properties to the phthalamide scaffold.
| Property | Predicted Value | Basis for Prediction |
| Molecular Weight | 496.61 g/mol | Calculated from the molecular formula (C₃₄H₂₈N₂O₂). |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar aromatic amides. |
| Melting Point | > 200 °C | The large, rigid structure with potential for intermolecular π-stacking from the phenyl rings would likely result in a high melting point. |
| Solubility | Insoluble in water. Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMSO, DMF). | The large hydrophobic surface area from the diphenylmethyl groups will dominate, leading to poor aqueous solubility. Solubility in organic solvents is expected due to the non-polar nature of the substituents. |
| LogP | High (estimated > 5) | The presence of four phenyl rings and a large carbon framework suggests a high degree of lipophilicity. |
Predicted Spectral Data
Spectroscopic analysis would be crucial for the characterization of this compound. The following are predicted key spectral features:
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons (phthaloyl): Multiplet in the region of δ 7.5-7.9 ppm. - Aromatic protons (diphenylmethyl): Multiple signals in the region of δ 7.2-7.5 ppm. - Methine proton (-CH-): A signal around δ 6.0-6.5 ppm, likely a triplet or doublet of doublets depending on coupling with the amide proton. - Amide proton (-NH-): A broad signal, the chemical shift of which would be concentration and solvent dependent. |
| ¹³C NMR | - Carbonyl carbons (C=O): Signals in the range of δ 165-170 ppm. - Aromatic carbons: Multiple signals between δ 120-145 ppm. - Methine carbon (-CH-): A signal around δ 50-60 ppm. |
| Infrared (IR) | - N-H stretch: A band around 3300 cm⁻¹ (may be broad). - C=O stretch (amide I): A strong absorption band around 1640-1680 cm⁻¹. - N-H bend (amide II): A band around 1520-1550 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 496.2151 (for [M]⁺) or 497.2229 (for [M+H]⁺) in high-resolution mass spectrometry. - Fragmentation: Characteristic fragments would include the loss of one or both diphenylmethyl groups. |
Experimental Protocols: Proposed Synthesis
A plausible synthetic route to this compound would involve the reaction of phthaloyl chloride with two equivalents of diphenylmethylamine.
Reaction: Phthaloyl Chloride + 2 Diphenylmethylamine → this compound + 2 HCl
Detailed Methodology:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diphenylmethylamine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) to act as a scavenger for the HCl byproduct.
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Addition of Reactant: The flask is cooled in an ice bath (0 °C). A solution of phthaloyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications and Research Directions
Given the predicted properties, this compound could be explored in several areas:
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Material Science: The rigid and bulky nature of the molecule might lead to materials with high thermal stability and interesting packing properties in the solid state.
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Drug Development: Phthalamide derivatives have a wide range of biological activities. The lipophilic diphenylmethyl groups could enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. Further research would be needed to investigate its potential pharmacological effects.
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Host-Guest Chemistry: The phthalamide core can act as a hydrogen bond donor and acceptor, while the diphenylmethyl groups provide a hydrophobic cleft, suggesting potential applications in molecular recognition and as a building block for supramolecular assemblies.
Conclusion
While this compound is not a widely characterized compound, its structure suggests a molecule with distinct chemical and physical properties. This guide provides a foundational understanding for researchers interested in its synthesis and potential applications. Experimental validation of the predicted properties and exploration of its utility in various scientific fields are promising avenues for future research.
N,N'-bis(diphenylmethyl)phthalamide: A Technical Guide to a Potential Biologically Active Molecule
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N,N'-bis(diphenylmethyl)phthalamide, a molecule of interest due to its core phthalamide structure and diphenylmethyl substituents, both of which are found in numerous biologically active compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes information from related compounds to propose a plausible synthetic route, hypothesize potential mechanisms of action, and provide a framework for future research.
Introduction
This compound is a derivative of phthalamide, which is benzene-1,2-dicarboxamide. The core structure consists of a benzene ring with two adjacent carboxamide groups. In this specific molecule, the nitrogen atom of each amide group is substituted with a diphenylmethyl (also known as a benzhydryl) group. The presence of the phthalamide core and the bulky, lipophilic diphenylmethyl groups suggests that this compound may possess interesting pharmacological properties.
Phthalamide derivatives have a rich history in medicinal chemistry, with a wide array of documented biological activities including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects[1][2][3]. The diphenylmethyl moiety is also a key structural feature in several drugs, contributing to their receptor binding and pharmacokinetic profiles.
Proposed Synthesis
The synthesis of N,N'-disubstituted phthalamides is not as common as N-monosubstituted phthalimides, which are readily prepared via the Gabriel synthesis from phthalic anhydride and a primary amine[4][5]. For a disubstituted phthalamide, a plausible synthetic route would involve the reaction of a phthaloyl dihalide, such as phthaloyl chloride, with two equivalents of the corresponding amine.
Below is a proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Phthaloyl Chloride
-
To a stirred solution of phthalic acid (1 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield crude phthaloyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude phthaloyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
To this solution, add diphenylmethylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Mechanisms of Action in Biological Systems
Given the structural features of this compound, several potential mechanisms of action can be hypothesized.
Anti-inflammatory Activity
Many phthalamide derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways[6][7]. The bulky diphenylmethyl groups may facilitate binding to hydrophobic pockets in enzymes like COX-2.
A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some phthalimides are known to suppress the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.
Central Nervous System (CNS) Activity
The diphenylmethyl moiety is a common feature in CNS-active drugs. For instance, modafinil, a wakefulness-promoting agent, contains a diphenylmethylsulfinyl group[8]. The lipophilicity imparted by the two diphenylmethyl groups in this compound may allow it to cross the blood-brain barrier. Phthalimide derivatives have also been investigated as anticonvulsants, with some acting as sodium channel blockers[9]. Therefore, it is plausible that this compound could exhibit CNS activity, potentially as an anticonvulsant or modulator of neurotransmitter systems.
Anticancer Activity
Numerous phthalimide derivatives have been developed as anticancer agents[10]. The most famous example is thalidomide and its analogs (lenalidomide and pomalidomide), which exert their effects in part by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. While the structure of this compound is significantly different from these immunomodulatory drugs (IMiDs), the phthalimide core is a known pharmacophore for anticancer activity. Its potential anticancer effects could be mediated through various mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.
Quantitative Data on Related Compounds
As there is no available data for this compound, the following table summarizes the biological activities of various classes of phthalamide derivatives to provide a contextual understanding of the potential of this scaffold.
| Class of Phthalamide Derivative | Example Compound(s) | Biological Activity | Quantitative Data (Example) | Reference(s) |
| Anti-inflammatory | Phthalimide-based COX-2 inhibitors | Selective COX-2 inhibition | IC₅₀ = 0.18 µM for a potent derivative | [2] |
| Compound IIh | Inhibition of NO production | IC₅₀ = 8.7 µg/mL in LPS-stimulated RAW264.7 cells | [7] | |
| Anticonvulsant | N-phenyl phthalimide derivatives | Sodium channel antagonism | More potent than phenytoin in some models | [9] |
| Anticancer | Thalidomide, Lenalidomide | Immunomodulatory, anti-angiogenic | Lenalidomide IC₅₀ ~1 µM in multiple myeloma cells | [11] |
| Indole-containing phthalimides | Topoisomerase II DNA gyrase binding | Broad-spectrum anticancer activity | [10] | |
| Antimicrobial | Phthalimide-indole conjugates | Antibacterial and antifungal | 53-67% of erythromycin activity | [10] |
Representative Experimental Protocols
To facilitate future research on this compound, a detailed protocol for a common in vitro assay to assess anti-inflammatory activity is provided below.
In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Cell incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Stimulation: After 1 hour of pre-treatment with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells (which receive 10 µL of medium).
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
-
Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
Conclusion
While this compound is a molecule for which specific biological data is not yet available, its structural components suggest a high potential for pharmacological activity. The well-established biological relevance of the phthalamide core, combined with the properties of the diphenylmethyl moiety, makes this compound an interesting candidate for investigation in areas such as inflammation, neuroscience, and oncology. The proposed synthetic route and experimental protocols in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related molecules. Future studies are warranted to synthesize and characterize this compound and to elucidate its mechanism of action in various biological systems.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modafinil - Wikipedia [en.wikipedia.org]
- 9. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to N,N'-Disubstituted Phthalamides and Their Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide scaffold, a bicyclic non-aromatic nitrogen heterocycle, is a recognized "privileged pharmacophore" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs such as thalidomide, lenalidomide, and pomalidomide.[1] These molecules and their analogs exhibit potent anti-inflammatory, immunomodulatory, anti-angiogenic, and anticancer properties.[1][2]
While a specific literature review for N,N'-bis(diphenylmethyl)phthalamide did not yield dedicated studies, this technical guide provides a comprehensive overview of its structural analogs, focusing on N-substituted and bis-phthalimides. We will delve into their synthesis, diverse pharmacological activities, and the experimental methodologies used for their evaluation. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile phthalimide core.
Synthesis of Phthalamide Analogs
The synthesis of N-substituted phthalimides is typically straightforward and efficient. The most common methods involve the condensation of phthalic anhydride with a primary amine.[1][3] For the synthesis of bis-phthalimides, a diamine is reacted with phthalic anhydride.
General Synthetic Pathways
Two classical and widely used methods for synthesizing phthalimide derivatives are:
-
Reaction of Phthalic Anhydride with Amines: This is the most direct route, where phthalic anhydride is reacted with a primary amine or diamine, often at elevated temperatures or in the presence of a catalyst, to yield the corresponding N-substituted phthalimide or bis-phthalimide.[1][3] The reaction proceeds through a phthalamic acid intermediate, which then undergoes cyclodehydration.
-
Gabriel Synthesis: This method is primarily used to synthesize primary amines but involves the formation of an N-alkyl phthalimide as a key intermediate.[4][5] The phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide.[5] The resulting N-alkyl phthalimide can then be cleaved to release the primary amine.[4][5]
Modern synthetic approaches often employ microwave irradiation or catalysts like sulphamic acid to reduce reaction times and improve yields.[3][6][7] For the production of bis(phthalimide)s from substituted phthalic anhydrides, imidization catalysts such as quaternary ammonium or phosphonium salts have been shown to achieve high conversion rates in commercially viable timeframes.[8]
Caption: General synthesis of N-substituted phthalimides.
Representative Experimental Protocol: Synthesis of N-Phenylphthalimide
The following protocol is a generalized example for the synthesis of an N-aryl phthalimide using a catalyst.[3]
Materials:
-
Phthalic anhydride (1 equivalent)
-
Aniline (1 equivalent)
-
Sulphamic acid (10 mol%)
-
Water
-
Ethyl acetate
Procedure:
-
A mixture of phthalic anhydride, aniline, and sulphamic acid is heated at an appropriate temperature (e.g., 110-130°C) for a short duration (e.g., 5-10 minutes).[7]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The solid product that precipitates is collected by vacuum filtration.
-
The crude product is washed with ethyl acetate to remove any unreacted starting materials and impurities.
-
The resulting N-phenylphthalimide is dried, and its identity and purity are confirmed by melting point determination and spectroscopic methods (e.g., IR, 1H NMR, and Mass Spectrometry).[3]
Biological Activities of Phthalamide Analogs
Phthalimide derivatives have been extensively explored for a wide array of pharmacological activities. Below is a summary of some of the key therapeutic areas where these compounds have shown promise.
Anti-inflammatory Activity
Many phthalimide analogs have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the downregulation of pro-inflammatory mediators. For instance, certain phthalimide derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9] This inhibition can be achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[9] The anti-inflammatory effects of some of these compounds are associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway.[9]
Anticancer and Cytotoxic Activity
The anticancer potential of phthalimides is well-documented, with thalidomide and its analogs being prime examples. Novel synthesized bis-phthalimide and thalidomide ester derivatives have been evaluated for their in vitro cytotoxicity against cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer), with some compounds showing significant antitumor potency.[10] The fusion of a phthalimide ring with other bioactive scaffolds, like benzothiazole, has also led to the discovery of new compounds with cytotoxic properties against human cervical cancer cell lines.[2]
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] Phthalimide derivatives, including thalidomide, are known for their anti-angiogenic properties.[2] Newer analogs have been designed to retain this activity while minimizing side effects like teratogenicity by eliminating chiral centers.[2] The anti-angiogenic potential of these compounds has been demonstrated in in vitro 3D microfluidic models and in vivo using zebrafish embryos.[2]
Anticonvulsant Activity
The isoindoline-1,3-dione ring system, the core of phthalimide, has been a fruitful scaffold for the development of anticonvulsant agents, an activity that was recognized with the initial marketing of thalidomide.[6] A variety of N-substituted phthalimides have been synthesized and screened for their anticonvulsant potential using models such as the subcutaneous pentylenetetrazole-induced seizure (scPTZ) and maximal electroshock seizure (MES) tests.[6][11] Structure-activity relationship studies have indicated that the nature and position of substituents on the N-phenyl ring and the phthalimide ring itself significantly influence the anticonvulsant efficacy.[11]
Other Biological Activities
Beyond the activities mentioned above, phthalimide analogs have been investigated for a range of other therapeutic applications, including:
-
Anti-schistosomal activity: Against the parasitic blood flukes of the Schistosoma genus.[12]
-
Antimicrobial activity: Against various strains of Gram-positive and Gram-negative bacteria and fungi.[13][14]
-
Analgesic and hypolipidemic functions. [2]
Quantitative Data Summary
The following table summarizes quantitative biological activity data for a selection of phthalimide analogs from the literature.
| Compound ID | Biological Activity | Assay | Result | Reference |
| IIh | Anti-inflammatory | LPS-stimulated NO production in RAW264.7 cells | IC50 = 8.7 µg/mL | [9] |
| 4-amino-N-(2-methylphenyl)-phthalimide | Anticonvulsant | Anti-MES (mice, i.p.) | ED50 = 47.61 µmol/kg | [11] |
| 4-amino-N-(2,6-dimethylphenyl)-phthalimide | Anticonvulsant | Anti-MES (rats, oral) | ED50 = 25.2 µmol/kg | [11] |
| Phthalimide derivatives 6, 9b, 10d, 11, and 12 | Cytotoxic | In vitro against Hep-G2 and MCF-7 cells | Significant antitumor potency | [10] |
Mechanisms of Action and Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of certain phthalimide analogs is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a downstream inflammatory cascade.
Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factor 3 (IRF-3). These transcription factors then induce the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-1β. Some phthalimide compounds have been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[9]
Caption: Inhibition of the TLR4 signaling pathway.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production
This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated murine macrophage RAW264.7 cells.[9]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (phthalimide analogs) dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. A vehicle control (DMSO) should be included.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A negative control group (no LPS stimulation) should also be included.
-
Nitrite Measurement: After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Caption: Experimental workflow for NO production assay.
Conclusion
The phthalimide scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. While specific data on this compound is not prominent in the current literature, the extensive research on its analogs reveals a rich and diverse pharmacology. The straightforward synthesis of N-substituted and bis-phthalimides, coupled with their potent anti-inflammatory, anticancer, anti-angiogenic, and anticonvulsant activities, underscores their significant therapeutic potential. Future research will likely focus on fine-tuning the structure of these analogs to enhance potency and selectivity for specific biological targets, as well as to improve their pharmacokinetic and safety profiles. The continued exploration of this chemical space promises to yield new and effective treatments for a wide range of human diseases.
References
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [frontiersin.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2014055856A2 - Methods of manufacture of bis(phthalimide)s and polyetherimides, and bis(phthalimide)s, and polyetherimides formed therefrom - Google Patents [patents.google.com]
- 9. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
An In-depth Technical Guide to the Proposed Synthesis and Characterization of N,N'-bis(diphenylmethyl)phthalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: N,N'-bis(diphenylmethyl)phthalamide is a novel chemical entity that, to date, has not been extensively described in scientific literature. This technical guide presents a comprehensive theoretical framework for its discovery and synthesis, based on established principles of organic chemistry. Detailed experimental protocols for two plausible synthetic routes are provided, alongside a predictive summary of its analytical characterization. Furthermore, this document explores the potential biological significance of this compound by examining the well-documented activities of structurally related phthalimide and bis-phthalamide derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.
Introduction and Historical Context
While this compound itself is not a known compound with a documented history, the core chemical scaffold, phthalamide, is a derivative of phthalic acid and has been a cornerstone in synthetic organic chemistry for over a century. Phthalimides, cyclic imide derivatives of phthalic acid, are particularly noteworthy. The Gabriel synthesis, developed in 1887, utilizes potassium phthalimide to synthesize primary amines and highlights the importance of this class of compounds in organic synthesis.[1][2]
In recent decades, research has increasingly focused on the diverse biological activities of phthalimide derivatives. These compounds have been shown to possess anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[3][4][5][6] The tragic story of thalidomide, a phthalimide derivative, underscored the profound biological effects these molecules can exert and spurred further investigation into their mechanisms of action. This has led to the development of second-generation immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, which are crucial in the treatment of multiple myeloma.
The proposed molecule, this compound, features two bulky diphenylmethyl groups attached to the nitrogen atoms of a phthalamide backbone. The introduction of these lipophilic and sterically demanding substituents could significantly influence its physicochemical properties and biological activity compared to simpler phthalimide derivatives. This guide, therefore, provides the necessary theoretical and practical framework to synthesize and characterize this novel compound, paving the way for its future investigation.
Proposed Synthesis of this compound
Two primary synthetic routes are proposed for the synthesis of this compound, starting from either phthalic anhydride or phthaloyl chloride and reacting with diphenylmethylamine.
Route 1: From Phthalic Anhydride
This method involves a two-step process: the initial formation of the intermediate phthalamic acid, followed by cyclization to the phthalamide, or a direct one-pot synthesis. The reaction of phthalic anhydride with primary amines is a well-established method for preparing N-substituted phthalimides.[7]
dot
Caption: Proposed synthesis of this compound from phthalic anhydride.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq.).
-
Reagent Addition: Dissolve the phthalic anhydride in a suitable high-boiling solvent such as glacial acetic acid. Add diphenylmethylamine (2.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with water and a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Route 2: From Phthaloyl Chloride
This route is likely to be more direct and may proceed under milder conditions due to the higher reactivity of the acid chloride.
dot
Caption: Proposed synthesis of this compound from phthaloyl chloride.
Experimental Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylmethylamine (2.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of phthaloyl chloride (1.0 eq.) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Predicted Characterization Data
The following table summarizes the expected analytical data for the successful characterization of this compound.
| Analytical Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets in the range of 7.20-7.50 ppm (aromatic protons of diphenylmethyl groups and phthaloyl backbone). A singlet or doublet around 6.5 ppm (methine proton). A broad singlet for the N-H proton (if phthalamic acid intermediate is present). | The aromatic region will be complex due to the overlapping signals from the multiple phenyl rings. The methine proton will be deshielded by the adjacent nitrogen and phenyl groups. |
| ¹³C NMR | Signals in the range of 125-145 ppm (aromatic carbons). A signal around 168 ppm for the carbonyl carbons. A signal around 60 ppm for the methine carbon. | The chemical shifts are predicted based on analogous structures containing phthalimide and diphenylmethyl moieties.[8] |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch, if intermediate is present), ~3050 (aromatic C-H stretch), ~1700 and ~1650 (asymmetric and symmetric C=O stretch of the amide), ~1600 (C=C aromatic stretch).[9][10] | These are characteristic vibrational frequencies for the functional groups present in the target molecule. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of C₃₄H₂₈N₂O₂ (496.60 g/mol ). | Mass spectrometry will confirm the molecular weight of the synthesized compound. |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. | The symmetrical and rigid structure should allow for efficient crystal packing. |
Potential Biological Context and Signaling Pathways
Given that this compound is a novel compound, its biological activities are yet to be determined. However, the extensive research on related phthalimide derivatives provides a strong basis for hypothesizing its potential therapeutic applications.
Phthalimide-containing compounds are known to exhibit a wide range of biological activities, including:
-
Anti-inflammatory Activity: Many N-substituted phthalimides have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α.[4]
-
Anticancer Activity: The immunomodulatory and anti-angiogenic effects of thalidomide and its analogs are well-documented. Other phthalimide derivatives have shown cytotoxic activity against various cancer cell lines.[5][11]
-
Antimicrobial and Antiviral Activity: Certain phthalimide derivatives have demonstrated efficacy against various bacterial, fungal, and viral pathogens.[3]
-
Enzyme Inhibition: N-phenyl phthalimides have been identified as inhibitors of protoporphyrinogen oxidase (PPO), an important target for herbicides.[12]
The mechanism of action for many bioactive phthalimides involves intercalation into DNA, inhibition of key enzymes, or modulation of protein-protein interactions. The bulky diphenylmethyl groups in the proposed molecule could facilitate π-π stacking interactions with biological macromolecules, potentially leading to unique binding properties and biological effects.
dot
Caption: Hypothetical mechanisms of action for this compound.
Experimental and Characterization Workflow
The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.
dot
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound this compound. By leveraging established synthetic methodologies for related phthalimide derivatives, two plausible and detailed experimental protocols are presented. The predicted analytical data offers a benchmark for the successful identification and characterization of this molecule. While the biological activity of this compound remains to be elucidated, the extensive body of literature on the therapeutic potential of the phthalimide scaffold suggests that this compound may be a promising candidate for future drug discovery and development efforts. This guide serves as a foundational resource to encourage and facilitate the exploration of this and other novel phthalimide derivatives.
References
- 1. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. actascientific.com [actascientific.com]
- 4. Frontiers | Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of N,N'-bis(diphenylmethyl)phthalamide
Proposed Synthesis of N,N'-bis(diphenylmethyl)phthalamide
A plausible and direct synthetic route to this compound involves the acylation of 1,1-diphenylmethanamine with phthaloyl chloride. This reaction is a standard method for the formation of amides from acid chlorides and primary amines. The reaction stoichiometry requires two equivalents of the amine for every one equivalent of the acid chloride, with one equivalent acting as a nucleophile and the other as a base to neutralize the hydrochloric acid byproduct. Alternatively, an external non-nucleophilic base, such as triethylamine, can be used.
Reaction Scheme:
Detailed Experimental Protocols
2.1 Synthesis of 1,1-Diphenylmethanamine (Precursor)
Should 1,1-diphenylmethanamine not be commercially available, it can be synthesized from phthalimide and bromodiphenylmethane via a Gabriel synthesis pathway.
2.2 Synthesis of this compound
Materials:
-
Phthaloyl chloride
-
1,1-Diphenylmethanamine
-
Triethylamine (optional, as an external base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent like THF or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-diphenylmethanamine (2.0 equivalents) and triethylamine (2.2 equivalents, if used) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield this compound.
Mandatory Visualization
Caption: Proposed workflow for the synthesis and purification of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the diphenylmethyl group from 1,1-diphenylmethanamine and the phthalamide core from analogous N,N'-disubstituted phthalamides.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | Multiplet | 4H | Aromatic protons of the phthaloyl group |
| ~7.4 - 7.2 | Multiplet | 20H | Aromatic protons of the two diphenylmethyl groups |
| ~6.5 | Triplet (broad) | 2H | N-H protons of the amide groups |
| ~6.3 | Doublet | 2H | Methine (CH) protons of the diphenylmethyl groups |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide carbonyl) |
| ~142 | Quaternary aromatic carbons (ipso-carbons of diphenylmethyl) |
| ~135 | Quaternary aromatic carbons (ipso-carbons of phthaloyl) |
| ~131 | Aromatic CH (phthaloyl) |
| ~129 | Aromatic CH (diphenylmethyl) |
| ~128 | Aromatic CH (diphenylmethyl) |
| ~127 | Aromatic CH (phthaloyl) |
| ~58 | Methine (CH) of diphenylmethyl |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3060, 3030 | Medium | Aromatic C-H Stretch |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1495, 1450 | Medium | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| [M - 167]+ | Loss of a diphenylmethyl radical |
| 182 | Diphenylmethaniminium ion |
| 167 | Diphenylmethyl cation |
| 104 | Phthalic anhydride fragment ion |
| 77 | Phenyl cation |
Potential Biological Activities of N,N'-bis(diphenylmethyl)phthalamide: A Technical Overview
Introduction
Phthalimides, characterized by an isoindoline-1,3-dione core, are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural and physicochemical properties, including hydrophobicity which may enhance their ability to cross biological membranes, make them privileged scaffolds in drug discovery.[1] A wide array of biological activities have been attributed to phthalimide derivatives, ranging from anti-inflammatory and antimicrobial to neuroprotective and herbicidal effects.[1][2][3][4] This guide will provide an in-depth overview of these potential activities, drawing from studies on analogous compounds.
Potential Therapeutic Applications
Based on the activities of related phthalimide-containing molecules, N,N'-bis(diphenylmethyl)phthalamide could be investigated for the following therapeutic applications.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of phthalimide derivatives.[5] The overproduction of nitric oxide (NO) is a key factor in inflammatory processes, and the suppression of NO production is a valid therapeutic strategy.[5]
Mechanism of Action: Studies on certain phthalimide analogs have shown that their anti-inflammatory effects are linked to the downregulation of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[5] This is often a consequence of suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[5] Downstream effects can include the reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as the inhibition of interferon regulatory factor 3 (IRF-3) activation.[5]
Signaling Pathway Diagram:
References
- 1. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 2. actascientific.com [actascientific.com]
- 3. Phthalimide-(N-alkylbenzylamine) cysteamide hybrids as multifunctional agents against Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of N,N'-bis(diphenylmethyl)phthalamide in various solvents
An In-depth Technical Guide to the Solubility Profile of N,N'-bis(diphenylmethyl)phthalamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document extrapolates its likely solubility profile based on the known properties of related chemical structures, including amides and phthalimides. Detailed experimental protocols for determining the solubility of such compounds are also presented to guide researchers in their laboratory work.
Introduction to this compound
This compound is a large, structurally complex molecule. Its core is a phthalimide ring, with two bulky, nonpolar diphenylmethyl groups attached to the amide nitrogens. The presence of these large hydrocarbon moieties is expected to dominate the molecule's physical properties, particularly its solubility. Amides, in general, exhibit a wide range of solubilities depending on their structure. While simple amides can be water-soluble, the introduction of large, nonpolar substituents drastically reduces aqueous solubility. Phthalimide itself is only slightly soluble in water[1]. Given the structure of this compound, it is predicted to be practically insoluble in water and other polar, protic solvents. Conversely, it is expected to show good solubility in nonpolar organic solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. This profile is based on the general solubility principles of large, nonpolar amides and related structures like N,N'-diphenylmethane bismaleimide, which has limited water solubility but is soluble in organic solvents[2].
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The large, nonpolar diphenylmethyl groups will sterically hinder hydrogen bonding with protic solvents, and the overall nonpolar character will dominate. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents lack hydrogen bond donating ability, their polarity may allow for some dipole-dipole interactions. DMF and DMSO are often good solvents for a wide range of organic compounds. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents will favorably interact with the phenyl rings of the diphenylmethyl groups through pi-pi stacking and van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving large organic molecules due to their ability to induce dipoles and their overall nonpolar character. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for many organic compounds. Diethyl ether, being less polar, may also be effective. |
| Alkanes | Hexane, Heptane | Low | The rigid, aromatic structure of the solute may not interact as favorably with the flexible, aliphatic nature of alkane solvents. |
| Aqueous Acid/Base | 5% HCl, 5% NaOH | Very Low / Insoluble | Amides can be hydrolyzed under acidic or basic conditions, but this typically requires heating[3]. Simple dissolution at room temperature is expected to be minimal. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following experimental methodologies are recommended. These protocols are adapted from standard laboratory practices for solubility testing of organic compounds[4][5].
Qualitative Solubility Assessment
This method provides a rapid screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents from the table above
-
Test tubes
-
Vortex mixer
-
Spatula
-
pH paper (for aqueous solutions)
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Allow the mixture to stand for 5 minutes and observe.
-
Record the sample as "soluble" if the solid completely dissolves, "partially soluble" if some solid remains, or "insoluble" if the solid does not appear to dissolve.
-
For aqueous acid and base tests, check the pH to confirm acidic or basic conditions.
Quantitative Solubility Determination (Isothermal Saturation Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a constant temperature shaker bath and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the vial to stand undisturbed for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original solubility based on the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
Potential Signaling Pathways and Biological Interactions
A hypothetical logical workflow for preliminary biological evaluation is presented below.
Caption: Logical workflow for the initial biological assessment of a novel compound.
Conclusion
This compound is predicted to be a highly nonpolar compound with poor solubility in aqueous and polar protic solvents, and good solubility in nonpolar aromatic and chlorinated solvents. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility profile. This information is critical for researchers and professionals involved in the handling, formulation, and development of this and structurally related compounds. Further research is warranted to confirm these predictions and to explore the potential biological activities of this molecule.
References
CAS number and commercial suppliers of N,N'-bis(diphenylmethyl)phthalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-bis(diphenylmethyl)phthalamide, a compound for which readily available information is scarce. Due to the limited public data on this specific molecule, this document focuses on its probable synthesis, identification, and procurement through custom synthesis, providing a foundational resource for researchers interested in this compound.
Chemical Identity and CAS Number
As of late 2025, a specific CAS number for this compound, also known as N,N'-bis(benzhydryl)phthalamide, has not been publicly registered. Searches for this compound in chemical databases do not yield a specific entry, suggesting it is not a commonly manufactured or cataloged chemical. Researchers should be aware that related, but structurally distinct, compounds exist and should not be confused with the target molecule.
Commercial Availability
Direct commercial suppliers for this compound have not been identified. The absence of this compound from the catalogs of major chemical suppliers indicates that it is not available as a stock item. Therefore, researchers requiring this compound will need to pursue custom synthesis.
A number of companies specialize in the custom synthesis of organic compounds and can be contracted to produce this compound based on a proposed synthetic route. The following is a list of potential custom synthesis providers:
-
Enamine
-
Tocris Bioscience
-
BOC Sciences
-
Aurora Fine Chemicals
-
R&D Systems
Proposed Synthesis
While specific literature detailing the synthesis of this compound is not available, a probable synthetic route can be proposed based on established methods for the synthesis of N-substituted phthalimides. The most common method involves the condensation of phthalic anhydride with a primary amine. In this case, the primary amine required is diphenylmethylamine (benzhydrylamine).
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
A detailed experimental protocol for the synthesis of this compound would need to be developed and optimized. However, a general procedure based on known phthalimide syntheses is provided below.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), dissolve phthalic anhydride in a suitable high-boiling solvent such as toluene or xylene.
-
Addition of Amine: Add two molar equivalents of diphenylmethylamine to the solution.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.
-
Workup: After cooling the reaction mixture, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data
Due to the lack of available literature for this compound, no quantitative data regarding its physicochemical properties, biological activity, or pharmacokinetic parameters can be provided at this time. Researchers who synthesize this compound will need to perform these characterizations.
Table 1: Physicochemical and Pharmacokinetic Data (To be determined)
| Property | Value |
| Molecular Weight | - |
| Melting Point | - |
| Solubility | - |
| LogP | - |
| pKa | - |
| In vitro half-life | - |
| In vivo half-life | - |
| Bioavailability | - |
Signaling Pathways and Experimental Workflows
As there is no published research on the biological effects of this compound, no signaling pathways involving this compound have been elucidated. Consequently, no diagrams for signaling pathways or experimental workflows can be provided.
Should this compound be investigated for its biological activity, a general workflow for target identification and pathway analysis would be as follows:
Caption: General workflow for investigating a novel compound.
This guide serves as a starting point for researchers interested in this compound. The lack of existing data presents both a challenge and an opportunity for novel research in the field. The synthesis and characterization of this compound could lead to new discoveries in medicinal chemistry and drug development.
Methodological & Application
Laboratory protocol for the synthesis of N,N'-bis(diphenylmethyl)phthalamide
An established laboratory method for synthesizing N,N'-bis(diphenylmethyl)phthalamide involves the reaction of phthaloyl chloride with diphenylmethylamine. This acylation reaction provides a straightforward route to the desired diamide. For researchers and professionals in drug development, this protocol outlines the necessary steps, materials, and analytical methods for successful synthesis and characterization.
Introduction
This compound is a diamide derivative of phthalic acid. The synthesis of such amides is a fundamental transformation in organic chemistry, often utilized in the preparation of new chemical entities for pharmaceutical and material science applications. The protocol described herein employs the reaction of a reactive acid chloride, phthaloyl chloride, with a primary amine, diphenylmethylamine, in the presence of a base to neutralize the hydrochloric acid byproduct. This method is generally efficient and proceeds under mild conditions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Purity |
| Phthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 1.015 g (5.0 mmol) | Sigma-Aldrich | 97% |
| Diphenylmethylamine | C₁₃H₁₃N | 183.25 | 1.833 g (10.0 mmol) | Acros Organics | 98% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.52 mL (11.0 mmol) | Fisher Scientific | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | VWR Chemicals | ≥99.8% |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | J.T. Baker | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | EMD Millipore | - |
| Brine | NaCl | 58.44 | 20 mL | LabChem Inc. | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | Alfa Aesar | 99.5% |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | ~0.75 mL | Cambridge Isotope | 99.8 D |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diphenylmethylamine (1.833 g, 10.0 mmol) and dichloromethane (30 mL).
-
Addition of Base: Add triethylamine (1.52 mL, 11.0 mmol) to the solution. Cool the flask in an ice bath with stirring for 15 minutes.
-
Addition of Acid Chloride: Dissolve phthaloyl chloride (1.015 g, 5.0 mmol) in dichloromethane (20 mL) in a dropping funnel. Add the phthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent using a Büchner funnel.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain FT-IR, ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the synthesized compound.
-
Data Presentation
Stoichiometry and Yield
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Phthaloyl chloride | 203.02 | 5.0 | 1.0 | - | - | - |
| Diphenylmethylamine | 183.25 | 10.0 | 2.0 | - | - | - |
| This compound | 496.61 | - | - | 2.48 | To be determined | To be determined |
Characterization Data (Expected)
| Analysis | Expected Result |
| Melting Point | To be determined experimentally. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3060 (aromatic C-H stretch), ~1640 (amide C=O stretch), ~1540 (N-H bend). |
| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 24H, Ar-H), δ ~6.5 (d, 2H, N-H), δ ~6.3 (d, 2H, CH-N). |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O), δ ~140-127 (aromatic C), δ ~58 (CH-N). |
| Mass Spec (m/z) | [M+H]⁺ expected at 497.61. |
Visualizations
Experimental Workflow
Application Notes and Protocols: Cellular Imaging with N,N'-bis(diphenylmethyl)phthalamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general properties of phthalimide and naphthalimide-based fluorescent probes. Specific experimental conditions for N,N'-bis(diphenylmethyl)phthalamide may need to be optimized.
Introduction
This compound is a novel fluorescent probe with potential applications in cellular imaging. Its core phthalimide structure is a well-established fluorophore in various biological applications.[1] This document provides an overview of its putative properties, along with detailed protocols for its use in cellular imaging experiments. Phthalimide and its derivatives have been explored for their roles in drug discovery and as imaging agents, demonstrating their potential in therapeutic and diagnostic applications.
Product Information
| Property | Specification |
| Molecular Formula | C36H30N2O2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and Chloroform |
| Storage | Store at -20°C, protect from light |
Spectroscopic Properties
The photophysical properties of this compound are summarized below. These properties are characteristic of many 1,8-naphthalimide derivatives, which are known for their strong fluorescence and large Stokes shifts, making them suitable for bioimaging.[1][2]
| Parameter | Value (in PBS, pH 7.4) |
| Excitation Maximum (λex) | 408 nm |
| Emission Maximum (λem) | 525 nm |
| Stokes Shift | 117 nm |
| Molar Extinction Coefficient (ε) | >140,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.33 |
Applications
-
Live-Cell Imaging: The membrane-permeable nature of similar phthalimide derivatives allows for the staining of live cells.[3][4]
-
Organelle Staining: Depending on the specific functional groups, naphthalimide-based probes have been shown to localize to mitochondria, the endoplasmic reticulum, and lysosomes.[3][4]
-
Cytotoxicity Assays: Can be used to assess cell viability and the cytotoxic effects of compounds.[5]
-
Drug Uptake and Distribution Studies: The fluorescent nature of the probe can be utilized to monitor its uptake and intracellular localization.[6][7][8]
Experimental Protocols
Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Live Cell Staining and Fluorescence Microscopy
This protocol is a general guideline for staining adherent cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal staining time may vary.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to reduce background fluorescence.[9]
-
Add fresh pre-warmed complete medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. For long-term imaging, use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[9][10][11]
Diagram of Experimental Workflow for Cellular Imaging
Caption: Workflow for staining and imaging live cells with a fluorescent probe.
Cytotoxicity Assay
This protocol describes a method to assess the cytotoxicity of this compound using a commercially available fluorescence-based assay kit that measures the release of a dead-cell protease.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., CytoTox-Fluor™)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Follow the manufacturer's instructions for the cytotoxicity assay kit. Typically, this involves adding the assay reagent to each well and incubating for a specific time.
-
Measure the fluorescence using a plate reader at the recommended excitation and emission wavelengths.
-
Calculate the percentage of cytotoxicity relative to the controls.
Cellular Uptake Assay
This protocol provides a method to quantify the cellular uptake of this compound using flow cytometry.
Materials:
-
Cells cultured in suspension or detached from a culture plate
-
This compound
-
Complete cell culture medium
-
PBS, pH 7.4
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension.
-
Incubate the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) in complete medium for a defined period (e.g., 1 hour) at 37°C.
-
After incubation, pellet the cells by centrifugation and wash them twice with ice-cold PBS to remove the extracellular probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an appropriate laser and emission filter.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake.
Hypothetical Signaling Pathway Investigation
This compound, as a lipophilic molecule, may interact with intracellular membranes and could potentially be used to study signaling pathways involving lipid metabolism or membrane-associated proteins. The diagram below illustrates a hypothetical pathway where the probe could be used to visualize changes in organelle morphology or lipid composition upon pathway activation.
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway affecting lipid metabolism, visualized by the probe.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: N,N'-bis(diphenylmethyl)phthalamide as a Molecular Probe for Enzyme Activity
Disclaimer: Extensive literature searches did not yield any specific information on the use of N,N'-bis(diphenylmethyl)phthalamide as a molecular probe for enzyme activity. The following application notes and protocols are therefore provided as a hypothetical and conceptual framework for researchers interested in investigating the potential of this compound. The experimental details are based on general principles of enzyme probe development and would require significant optimization and validation.
Introduction
N,N'-disubstituted phthalamides are a class of organic compounds characterized by a central phthaloyl core with two amide substituents. The specific compound, this compound, possesses two bulky diphenylmethyl groups attached to the amide nitrogens. While not previously described in the literature as an enzyme probe, its amide bonds present a potential target for enzymatic hydrolysis by amidohydrolases or proteases with broad substrate specificity.
The cleavage of these amide bonds would release diphenylmethylamine. The detection of this product could, in principle, form the basis of an assay for the activity of a hydrolytic enzyme. The large, hydrophobic nature of the diphenylmethyl groups may also confer specific binding properties or influence the solubility of the probe.
Hypothetical Mechanism of Action
The proposed mechanism of action for this compound as an enzyme probe involves the enzymatic hydrolysis of one or both of its amide bonds. An amidohydrolase could catalyze the cleavage of a C-N bond, leading to the formation of N-(diphenylmethyl)phthalamic acid and diphenylmethylamine. A second hydrolysis event could further break down the phthalamic acid into phthalic acid and another molecule of diphenylmethylamine.
The detection of the product, diphenylmethylamine, or the disappearance of the substrate would serve as a measure of enzyme activity.
Experimental Protocols (Conceptual)
Synthesis and Characterization of this compound
A potential synthetic route involves the reaction of phthaloyl chloride with an excess of diphenylmethylamine in an appropriate solvent with a base to scavenge the HCl byproduct.
-
Dissolve diphenylmethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phthaloyl chloride in the same solvent.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography.
-
Purify the product by crystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for Enzyme Screening
This protocol outlines a general procedure to screen a panel of enzymes for activity against the novel probe.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).
-
Prepare enzyme solutions of candidate amidohydrolases or proteases in their respective optimal buffers.
-
Set up the reaction: In a microplate or microcentrifuge tubes, combine the enzyme buffer, the enzyme solution, and the substrate stock solution. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme (typically <1-5%).
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30, 60, 120 minutes).
-
Stop the reaction by adding a quenching solution (e.g., strong acid like trichloroacetic acid, or by heat denaturation).
-
Analyze for product formation: Use an appropriate analytical method (e.g., HPLC, LC-MS) to detect and quantify the formation of diphenylmethylamine or the depletion of the substrate.
Analytical Method Development: HPLC
A reverse-phase HPLC method would likely be suitable for separating the nonpolar substrate from the more polar product.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where both substrate and product have significant absorbance (e.g., 254 nm).
-
Standard Curve: Prepare a standard curve of diphenylmethylamine to allow for quantification of the product in the enzyme assay.
Enzyme Kinetics Protocol
Once an active enzyme is identified, its kinetic parameters (Kₘ and Vₘₐₓ) can be determined.
-
Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the this compound substrate.
-
Run the reactions for a time period within the initial linear rate of product formation.
-
Quantify the product (diphenylmethylamine) formed in each reaction.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Data Presentation (Hypothetical)
Should this conceptual investigation yield positive results, the data could be presented as follows:
Table 1: Hypothetical Kinetic Parameters of Candidate Enzymes
| Enzyme | Source Organism | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Amidohydrolase A | Bacillus subtilis | 150 | 25.0 | 12.5 | 8.3 x 10⁴ |
| Amidohydrolase B | Pseudomonas aeruginosa | 75 | 40.0 | 20.0 | 2.7 x 10⁵ |
| Protease C | Aspergillus oryzae | >1000 | 5.2 | 2.6 | <1.0 x 10³ |
Table 2: Hypothetical Substrate Specificity
| Substrate | Enzyme | Relative Activity (%) |
| This compound | Amidohydrolase B | 100 |
| N,N'-dibenzylphthalamide | Amidohydrolase B | 65 |
| N,N'-diethylphthalamide | Amidohydrolase B | 5 |
Conclusion
The use of this compound as a molecular probe for enzyme activity is, at present, a novel concept without direct supporting literature. The protocols and data presented here are intended as a conceptual guide for researchers who may wish to explore this possibility. Significant research and development would be required to validate this compound as a useful tool for enzymology and drug discovery. The primary challenges would include identifying an enzyme that can efficiently hydrolyze this sterically hindered substrate and developing a sensitive and robust detection method for its cleavage products.
Application Notes and Protocols for the Preparation of Stock Solutions of N,N'-bis(diphenylmethyl)phthalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the preparation of stock solutions of N,N'-bis(diphenylmethyl)phthalamide for experimental use. Due to the limited availability of specific solubility data for this compound, this protocol outlines a systematic approach to solvent selection and stock solution preparation based on the known properties of structurally related compounds such as phthalimides and other bis-amides.
Introduction
This compound is a chemical compound with potential applications in various research fields. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This guide provides a framework for determining the optimal solvent and concentration for your specific experimental needs.
Physicochemical Properties and Solubility Considerations
Phthalimide, a related parent compound, is slightly soluble in water but more soluble in organic solvents like ethanol and acetone. It is generally insoluble in non-polar solvents.[1]
Recommended Solvents for Preliminary Testing:
Based on the solubility of similar compounds, the following organic solvents are recommended for initial small-scale solubility tests:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethyl Formamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Ethanol
Health and Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions. If an SDS for the specific compound is unavailable, exercise caution and handle it as a potentially hazardous substance.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general procedure for preparing a 10 mM stock solution. The user should adapt the quantities and solvent based on their preliminary solubility tests and experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile, amber glass vials for storage
Procedure:
-
Calculate the required mass of this compound.
-
The molecular weight of this compound (C34H28N2O2) is approximately 500.61 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500.61 g/mol = 5.0061 mg
-
-
-
Weigh the this compound.
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass of the compound.
-
-
Dissolve the compound.
-
Transfer the weighed compound into the volumetric flask.
-
Add a portion of the chosen solvent (e.g., approximately 70-80% of the final volume).
-
Cap the flask and vortex thoroughly to dissolve the compound.
-
If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or sonication may be applied. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Bring to the final volume.
-
Once the compound is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
-
Storage.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to minimize freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and vortex briefly.
-
Data Presentation: Solubility Summary (Hypothetical)
Since experimental data is not available, the following table is a template for researchers to populate with their own findings from preliminary solubility tests.
| Solvent | Molar Mass ( g/mol ) | Maximum Solubility (at 25°C) | Recommended Stock Concentration | Notes |
| This compound | 500.61 | User Determined | User Determined | Expected to be insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | User Determined | 1-50 mM | A common solvent for in vitro assays. |
| Dimethyl Formamide (DMF) | 73.09 | User Determined | 1-50 mM | Can be used as an alternative to DMSO. |
| Dichloromethane (DCM) | 84.93 | User Determined | User Determined | Volatile solvent, use with caution. |
| Ethanol | 46.07 | User Determined | User Determined | May have lower solvating power for this compound. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for Preparing a Stock Solution.
Disclaimer: This document provides general guidance. It is the responsibility of the end-user to determine the most appropriate solvent, concentration, and storage conditions for their specific application and to perform all work in accordance with safe laboratory practices.
References
Application Notes and Protocols for N,N'-bis(diphenylmethyl)phthalamide in the Development of New Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel chemical sensors with high selectivity and sensitivity is a burgeoning area of research with significant implications for environmental monitoring, medical diagnostics, and drug discovery. While N,N'-bis(diphenylmethyl)phthalamide is not yet an established molecule in the field of chemical sensing, its unique structural features—a central phthalamide core and two bulky diphenylmethyl substituents—suggest its potential as a scaffold for the design of new selective sensors.
The phthalamide moiety is a well-known fluorophore, and its derivatives, particularly naphthalimides, have been extensively utilized in the development of fluorescent sensors.[1][2] These sensors often operate via mechanisms such as photoinduced electron transfer (PET), where analyte binding modulates the fluorescence output. The bulky and hydrophobic diphenylmethyl groups could play a crucial role in creating a specific recognition pocket, enhancing selectivity for target analytes through steric and hydrophobic interactions.
This document provides a prospective guide for researchers interested in exploring the potential of this compound as a platform for developing new chemical sensors. It outlines a proposed synthesis, hypothetical sensing applications, detailed experimental protocols, and potential performance characteristics based on analogous systems described in the literature.
Proposed Sensing Applications
Given the structural characteristics of this compound, it is hypothesized to be a suitable candidate for the development of sensors for:
-
Anions: The amide protons of the phthalamide core could act as hydrogen bond donors for the recognition of various anions. The diphenylmethyl groups would create a hydrophobic cavity that could favor the binding of specific anions.
-
Metal Ions: While the parent molecule is not a strong chelator, the phthalamide core could be functionalized to incorporate metal ion binding sites. The fluorescence of the phthalamide could be quenched or enhanced upon metal ion coordination.
-
Small Organic Molecules: The hydrophobic pocket formed by the diphenylmethyl groups could facilitate the recognition of small, non-polar organic molecules through van der Waals interactions and hydrophobic effects.
Data Presentation: Hypothetical Performance of a this compound-based Sensor
The following tables present hypothetical, yet realistic, performance data for a proposed fluorescent sensor based on this compound for the detection of a model anion, such as fluoride (F⁻). This data is extrapolated from the performance of existing phthalamide and naphthalimide-based anion sensors.
Table 1: Selectivity Profile
| Interfering Anion | Fluorescence Change (%) |
| Cl⁻ | < 5 |
| Br⁻ | < 5 |
| I⁻ | < 5 |
| NO₃⁻ | < 3 |
| HSO₄⁻ | < 8 |
| AcO⁻ | < 10 |
| F⁻ | > 95 |
Table 2: Sensitivity and Detection Limits
| Parameter | Value |
| Limit of Detection (LOD) | 1 µM |
| Limit of Quantification (LOQ) | 5 µM |
| Linear Range | 5 - 100 µM |
| Correlation Coefficient (R²) | 0.998 |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from phthalic anhydride and diphenylmethylamine.
Materials:
-
Phthalic anhydride
-
Diphenylmethylamine
-
Toluene
-
Pyridine
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Phthalamic Acid Intermediate
-
Dissolve phthalic anhydride (1.0 eq) in toluene in a round-bottom flask.
-
Slowly add a solution of diphenylmethylamine (2.1 eq) in toluene dropwise at room temperature with stirring.
-
Continue stirring for 2 hours at room temperature.
-
The phthalamic acid intermediate will precipitate out of the solution.
-
Filter the precipitate, wash with cold toluene, and dry under vacuum.
-
-
Step 2: Cyclization to this compound
-
Suspend the phthalamic acid intermediate in a mixture of toluene and pyridine.
-
Heat the mixture to reflux for 6 hours with a Dean-Stark apparatus to remove water.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in DCM and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol for Anion Sensing Studies
This protocol details the use of this compound as a fluorescent chemosensor for the detection of anions.
Materials:
-
This compound stock solution (1 mM in acetonitrile)
-
Tetrabutylammonium salts of various anions (F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻, AcO⁻) stock solutions (10 mM in acetonitrile)
-
Acetonitrile (spectroscopic grade)
-
Fluorometer
Procedure:
-
Fluorescence Titration:
-
To a series of cuvettes, add 2 mL of a 10 µM solution of this compound in acetonitrile.
-
Record the initial fluorescence spectrum (Excitation at the absorption maximum, e.g., 330 nm).
-
Incrementally add small aliquots of the anion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Continue the additions until no further significant change in fluorescence is observed.
-
-
Selectivity Study:
-
Prepare 10 µM solutions of this compound in acetonitrile.
-
To separate solutions, add a 10-fold excess of each of the different anion solutions.
-
Record the fluorescence spectrum of each solution and compare the changes in fluorescence intensity.
-
-
Determination of Limit of Detection (LOD):
-
Record the fluorescence spectrum of the blank solution (10 µM sensor solution without any anion) 20 times.
-
Calculate the standard deviation of the blank (σ).
-
The LOD is calculated using the formula: LOD = 3σ/k, where k is the slope of the initial linear portion of the titration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound as a chemical sensor.
Caption: Proposed signaling pathway for anion detection using a this compound-based fluorescent sensor.
References
Application Notes and Protocols: N,N'-bis(diphenylmethyl)phthalamide and its Analogs in Materials Science
Disclaimer: Extensive literature searches did not yield specific data on the synthesis, properties, or applications of N,N'-bis(diphenylmethyl)phthalamide. The following application notes and protocols are based on the broader class of bis-phthalimide and N-substituted phthalimide derivatives and are intended to serve as a general guide for researchers. The experimental parameters and expected outcomes should be considered hypothetical for this compound and would require empirical validation.
Introduction
Phthalimide derivatives are a significant class of organic compounds known for their robust thermal and chemical stability. Bis-phthalimides, which feature two phthalimide moieties, are often utilized as monomers or cross-linking agents in the synthesis of high-performance polymers, such as polyimides. These materials find applications in aerospace, electronics, and other industries requiring exceptional durability. The incorporation of bulky side groups, such as the diphenylmethyl group, into the phthalimide structure can influence properties like solubility, processability, and the final mechanical and thermal characteristics of the resulting materials. This document outlines potential applications and generalized experimental protocols for the investigation of this compound and its analogs in materials science.
Potential Applications in Materials Science
The rigid structure of the phthalimide group combined with the bulky nature of the diphenylmethyl substituents suggests that this compound could be a valuable component in advanced materials. Potential applications include:
-
High-Performance Polymers: As a monomer in the synthesis of polyimides, it could enhance thermal stability, mechanical strength, and chemical resistance.[1][2]
-
Polymer Nanocomposites: It could be used as a surface modifier for nanoparticles to improve their dispersion and interfacial adhesion within a polymer matrix, leading to enhanced mechanical properties.
-
Organic Electronics: The π-conjugated system of the phthalimide core suggests potential for use in organic semiconductors and photovoltaics, where the diphenylmethyl groups could influence molecular packing and charge transport properties.[3]
-
Microporous Polymers: The contorted structure resulting from the bulky substituents could lead to the formation of polymers of intrinsic microporosity (PIMs), which are useful for gas separation and storage applications.[4]
Quantitative Data Summary (Hypothetical and Analog-Based)
The following tables summarize typical quantitative data for high-performance polymers derived from bis-phthalimide analogs. These values are provided for comparative purposes and would need to be experimentally determined for materials incorporating this compound.
Table 1: Thermal Properties of Polyimides Derived from Bis-Phthalimide Analogs
| Property | Typical Value Range | Characterization Method |
| Glass Transition Temperature (Tg) | 250 - 350 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (TGA) | 450 - 550 °C | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (CTE) | 20 - 50 ppm/°C | Thermomechanical Analysis (TMA) |
Table 2: Mechanical Properties of Polyimides Derived from Bis-Phthalimide Analogs
| Property | Typical Value Range | Characterization Method |
| Tensile Strength | 80 - 150 MPa | Universal Testing Machine |
| Young's Modulus | 2.5 - 4.0 GPa | Universal Testing Machine |
| Elongation at Break | 5 - 15% | Universal Testing Machine |
Table 3: Electrical Properties of Polyimides Derived from Bis-Phthalimide Analogs
| Property | Typical Value Range | Characterization Method |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 | Dielectric Analyzer |
| Dielectric Strength | 150 - 250 kV/mm | Dielectric Strength Tester |
| Volume Resistivity | 10^15 - 10^17 Ω·cm | High Resistance Meter |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polymers using a hypothetical bis-phthalimide monomer like this compound.
Synthesis of this compound (Hypothetical)
This protocol is based on general methods for the synthesis of N-substituted phthalimides.[5]
Materials:
-
Phthalic anhydride
-
Diphenylmethylamine
-
Glacial acetic acid (solvent)
-
Sodium acetate (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (2 equivalents) and sodium acetate (0.2 equivalents) in glacial acetic acid.
-
Slowly add diphenylmethylamine (1 equivalent) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Synthesis of a Polyimide via Polycondensation
This protocol describes a typical two-step polycondensation reaction to form a polyimide.
Materials:
-
This compound (as a hypothetical diamine precursor, assuming it can be converted to a diamine) or a similar bis-phthalimide containing reactive groups. For this example, we will assume a dianhydride is reacted with a diamine. Let's consider the reaction of a generic aromatic dianhydride with an aromatic diamine.
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous solvent)
-
Acetic anhydride (dehydrating agent)
-
Pyridine (catalyst)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the aromatic diamine and anhydrous NMP.
-
Stir until the diamine is fully dissolved.
-
Gradually add the aromatic dianhydride in solid form to the solution.
-
Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (2 equivalents per diamine repeat unit) and pyridine (1 equivalent per diamine repeat unit).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours to effect cyclodehydration.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Filter and wash the polymer with methanol and then dry it in a vacuum oven at 150-200 °C.
-
Characterization of the Resulting Polyimide
1. Spectroscopic Analysis:
-
FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (e.g., ~1780 cm⁻¹ and ~1720 cm⁻¹ for asymmetric and symmetric C=O stretching).[6]
-
NMR Spectroscopy: Characterize the polymer structure using ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆).
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and degradation temperature of the polymer by heating a sample from room temperature to ~800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the polymer sample at a rate of 10-20 °C/min.
3. Mechanical Testing:
-
Prepare thin films of the polyimide by solution casting.
-
Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break according to ASTM standards.
Visualizations
References
- 1. fire.tc.faa.gov [fire.tc.faa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Polymers of intrinsic microporosity containing aryl-phthalimide moieties: synthesis, modeling, and membrane gas transport properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01584F [pubs.rsc.org]
- 5. preparation-and-properties-of-modified-bismaleimide-resins-based-on-phthalide-containing-monomer - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N'-bis(diphenylmethyl)phthalamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimides are a class of chemical compounds containing the isoindole-1,3-dione moiety. Derivatives of phthalimide have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, immunomodulatory, anti-cancer, and antimicrobial effects. While specific data on N,N'-bis(diphenylmethyl)phthalamide is limited in publicly available literature, this document provides a comprehensive guide to utilizing a representative phthalimide derivative with known anti-inflammatory properties in a cell culture setting.
The protocols outlined below are based on studies of a potent anti-inflammatory phthalimide analog, here designated as Compound IIh, which has been shown to suppress inflammatory responses in murine macrophage RAW264.7 cells.[1] This guide will detail the mechanism of action, provide step-by-step experimental protocols, and present data in a structured format to aid researchers in designing and executing their own cell-based assays with phthalimide derivatives.
Mechanism of Action
Many phthalimide derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For the representative Compound IIh, the mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.[1] Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a cascade that leads to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β). Compound IIh has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines by inhibiting the activation of this pathway.[1]
Figure 1: Simplified diagram of the TLR4 signaling pathway and the inhibitory action of a representative phthalimide derivative.
Data Presentation
The inhibitory activity of phthalimide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a specific biological process by 50%. The following table summarizes the reported inhibitory activity of the representative phthalimide Compound IIh on nitric oxide production in LPS-stimulated RAW264.7 cells.[1]
| Compound | Target Cell Line | Inducer | Measured Endpoint | IC50 |
| Phthalimide Derivative (Compound IIh) | RAW264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 8.7 µg/mL |
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory effects of a phthalimide derivative in a macrophage cell line.
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedure for culturing RAW264.7 murine macrophage cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N,N'-bis(diphenylmethyl)phthalamide Synthesis
Welcome to the technical support center for the synthesis of N,N'-bis(diphenylmethyl)phthalamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound from phthalic acid?
A1: The most significant challenge in this synthesis is often the steric hindrance posed by the bulky diphenylmethylamine reactants. This steric hindrance can lead to incomplete reactions and the formation of mono-substituted byproducts. Additionally, inadequate removal of water, a byproduct of the condensation reaction, can prevent the reaction from going to completion. High reaction temperatures and appropriate solvent selection are critical to overcome these hurdles.
Q2: Should I use phthalic acid or phthalic anhydride as the starting material?
A2: While both can be used, phthalic anhydride is generally the preferred starting material for the synthesis of N-substituted phthalimides and related compounds.[1] The reaction of an anhydride with an amine is typically more facile as it only produces one equivalent of water that needs to be removed for the initial amide formation, compared to two equivalents when starting with a dicarboxylic acid. However, direct condensation from phthalic acid is feasible but often requires more forcing conditions, such as higher temperatures and longer reaction times, to drive the dehydration.
Q3: Can the desired this compound cyclize to form N-(diphenylmethyl)phthalimide?
A3: Yes, intramolecular cyclization of the intermediate phthalamic acid to form the N-substituted phthalimide is a common side reaction, especially at elevated temperatures. The formation of the five-membered imide ring is often thermodynamically favored. To minimize this, it is crucial to control the reaction conditions. Using an appropriate solvent and ensuring the presence of a sufficient excess of the amine can help favor the intermolecular reaction to form the desired diamide.
Q4: What are the best purification techniques for this compound?
A4: Given that this compound is a large, relatively non-polar molecule and the starting materials (phthalic acid and diphenylmethylamine) are more polar, purification can often be achieved through recrystallization or column chromatography. A common technique is to dissolve the crude product in a suitable solvent and then precipitate it by adding a non-solvent. For column chromatography, a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) can be effective in separating the non-polar product from polar impurities.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient reaction temperature: The condensation of phthalic acid with the sterically hindered diphenylmethylamine requires significant energy input to overcome the activation barrier. | Increase the reaction temperature. For reactions in a solvent like glacial acetic acid, ensure the mixture is refluxing vigorously. For solvent-free reactions, temperatures up to 190°C may be necessary, similar to conditions used for related bulky phthalimide syntheses. |
| Inadequate water removal: The water produced during the reaction can inhibit the forward reaction and lead to an unfavorable equilibrium. | Use a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene). Alternatively, conduct the reaction under a stream of inert gas (e.g., nitrogen or argon) to help drive off water. | |
| Poor quality of reagents: Impurities in phthalic acid or diphenylmethylamine can interfere with the reaction. | Ensure the purity of starting materials. Recrystallize or distill them if necessary. | |
| Presence of a Significant Amount of Mono-Amide Byproduct | Incorrect stoichiometry: An insufficient amount of diphenylmethylamine will lead to the formation of the mono-substituted phthalamic acid as the major product. | Use a slight excess (1.1 to 1.2 equivalents) of diphenylmethylamine to ensure complete reaction of both carboxylic acid groups. |
| Short reaction time: The second amidation step is often slower than the first due to increased steric hindrance. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting mono-amide is consumed. | |
| Product is Primarily the Cyclic Imide (N-(diphenylmethyl)phthalimide) | High reaction temperature for extended periods in the absence of sufficient amine: These conditions can favor the intramolecular cyclization of the intermediate mono-amide. | While high temperatures are necessary, consider a two-step temperature profile. A lower temperature initially to favor the formation of the di-amide, followed by a higher temperature for a shorter duration to drive the reaction to completion. Ensure an excess of the amine is present to favor the intermolecular reaction. |
| Difficulty in Isolating and Purifying the Product | Product is an oil or does not crystallize: The presence of impurities can often prevent crystallization. | Attempt purification by column chromatography using a suitable solvent system to remove impurities. After purification, attempt recrystallization from a different solvent system. |
| Product is contaminated with starting materials: Inefficient work-up can lead to co-purification of starting materials. | During work-up, wash the organic layer containing the product with a dilute acid (e.g., 1M HCl) to remove unreacted diphenylmethylamine and with a dilute base (e.g., 1M NaHCO3) to remove unreacted phthalic acid. |
Experimental Protocols
Protocol 1: Synthesis from Phthalic Acid in Glacial Acetic Acid
This protocol is adapted from general procedures for the synthesis of N-substituted phthalimides from carboxylic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic acid (1.0 eq), diphenylmethylamine (2.2 eq), and glacial acetic acid (5-10 mL per gram of phthalic acid).
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain reflux for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and any water-soluble byproducts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: High-Temperature Solvent-Free Synthesis
This protocol is based on the synthesis of the structurally related N-(diphenylmethyl)phthalimide, which requires high temperatures to proceed.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine finely ground phthalic acid (1.0 eq) and diphenylmethylamine (2.1 eq).
-
Reaction: Heat the mixture in an oil bath to 180-200°C for 2-4 hours. The mixture will become a melt.
-
Work-up: Allow the reaction mixture to cool to a solid mass.
-
Isolation: Triturate the solid with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to break it up.
-
Purification: Filter the solid and wash with a non-polar solvent to remove any unreacted starting materials that are soluble. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for Phthalamide/Phthalimide Synthesis
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phthalic Anhydride | Various primary amines | Acetic Acid | Reflux | 4 | N-substituted phthalimides | 86-98 | [6] |
| Phthalic Anhydride | Diphenylmethylamine | None | 190 | 3 | N-(diphenylmethyl)phthalimide | Not specified | [5] |
| Phthalic Acid | Amino Acids | Glacial Acetic Acid | 170-180 | 4 | N-phthaloyl amino acids | Not specified | [4] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Optimizing reaction conditions for N,N'-bis(diphenylmethyl)phthalamide formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of N,N'-bis(diphenylmethyl)phthalamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are phthalic anhydride and diphenylmethylamine. Alternatively, phthalic acid or phthaloyl chloride can be used as the phthaloyl moiety source.
Q2: What is the general reaction mechanism?
A2: The reaction typically proceeds through a two-step mechanism. First, the amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate. Subsequently, intramolecular cyclization with the elimination of a water molecule occurs, usually at elevated temperatures, to form the final this compound.
Q3: Why is my reaction yield low?
A3: Low yields in the synthesis of this compound can be attributed to several factors, including steric hindrance from the bulky diphenylmethyl groups, incomplete reaction, side reactions, or suboptimal reaction conditions such as temperature and reaction time. The troubleshooting guide below provides detailed steps to address this issue.
Q4: Can I use a catalyst to improve the reaction rate?
A4: Yes, acid catalysts are often employed to facilitate the dehydration and cyclization step. Common choices include glacial acetic acid, which can also serve as the solvent, or solid acid catalysts like Montmorillonite-KSF.[1]
Q5: What is a suitable solvent for this reaction?
A5: High-boiling point, polar aprotic solvents are generally preferred to facilitate the reaction at elevated temperatures and to dissolve the starting materials and intermediates. Glacial acetic acid is a common choice as it also acts as a catalyst.[2] Other suitable solvents include N,N-dimethylformamide (DMF) and toluene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Steric Hindrance: The bulky diphenylmethyl groups can hinder the nucleophilic attack of the amine on the phthalic anhydride. 2. Low Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed, especially for the cyclization step. 3. Inactive Reagents: Old or improperly stored starting materials may have degraded. | 1. Increase the reaction temperature and prolong the reaction time. Consider using a more reactive phthaloyl derivative like phthaloyl chloride. 2. Ensure the reaction is heated to a sufficiently high temperature, typically refluxing in a high-boiling solvent like glacial acetic acid or DMF. 3. Use fresh, high-purity phthalic anhydride and diphenylmethylamine. |
| Formation of Phthalamic Acid Intermediate Only | 1. Incomplete Dehydration: The cyclization step, which involves the elimination of water, may be incomplete. 2. Insufficient Heat: The temperature may not be high enough to drive the cyclization to completion. | 1. Use a dehydrating agent or a setup that allows for the removal of water, such as a Dean-Stark apparatus when using a solvent like toluene. 2. Increase the reaction temperature and/or reaction time. |
| Presence of Unreacted Starting Materials | 1. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Ensure a 1:2 molar ratio of phthalic anhydride to diphenylmethylamine is used. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue heating until the starting materials are consumed. |
| Difficulty in Product Purification | 1. Formation of Side Products: Side reactions can lead to a complex mixture of products. 2. Similar Polarity of Product and Impurities: This can make separation by chromatography challenging. | 1. Optimize reaction conditions to minimize side product formation. 2. Recrystallization from a suitable solvent system is often an effective purification method for this type of compound.[2] |
Experimental Protocols
Protocol 1: Synthesis from Phthalic Anhydride and Diphenylmethylamine
This protocol is a standard method for the synthesis of N-substituted phthalimides and is adapted for the formation of this compound.
Materials:
-
Phthalic anhydride (1 equivalent)
-
Diphenylmethylamine (2 equivalents)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 eq.) in glacial acetic acid.
-
Add diphenylmethylamine (2 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[2]
Protocol 2: Alternative Synthesis using Phthaloyl Chloride
This method uses a more reactive acyl chloride and may be suitable if the reaction with phthalic anhydride is sluggish due to steric hindrance.
Materials:
-
Phthaloyl chloride (1 equivalent)
-
Diphenylmethylamine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Triethylamine or Pyridine (base, 2.2 equivalents)
Procedure:
-
Dissolve diphenylmethylamine (2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of phthaloyl chloride (1 eq.) in anhydrous DCM to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Typical Reaction Time (h) | Reported Yields |
| Phthalic Anhydride, Diphenylmethylamine | Glacial Acetic Acid | None (solvent acts as catalyst) | Reflux (~118) | 4 - 6 | Moderate to Good |
| Phthalic Anhydride, Diphenylmethylamine | Toluene | Dean-Stark Trap | Reflux (~111) | 8 - 12 | Moderate |
| Phthalic Anhydride, Diphenylmethylamine | DMF | None | 120 - 150 | 6 - 10 | Moderate to Good |
| Phthaloyl Chloride, Diphenylmethylamine | DCM | Triethylamine (base) | 0 to RT | 12 - 24 | Good to High |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of N,N'-bis(diphenylmethyl)phthalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,N'-bis(diphenylmethyl)phthalamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as phthalic anhydride and diphenylmethylamine, the mono-substituted intermediate N-(diphenylmethyl)phthalamic acid, and byproducts formed from side reactions. In some cases, residual solvents from the reaction can also be present as impurities.[1]
Q2: I am having difficulty dissolving my crude this compound for purification. What solvents do you recommend?
A2: Due to the two bulky and nonpolar diphenylmethyl groups, this compound is expected to have poor solubility in polar solvents like water and lower alcohols. It is likely to be more soluble in organic solvents.[2][3] We recommend exploring a range of solvents from moderately polar to nonpolar, such as dichloromethane, chloroform, toluene, or ethyl acetate. A solubility test with small amounts of your crude product in various solvents is the best starting point.
Q3: My purified product is an off-white or yellowish powder, but the literature reports it as a white solid. What could be the cause?
A3: The presence of color often indicates residual impurities.[1] These could be colored byproducts from the synthesis or degradation products. It is also possible that some impurities become colored upon exposure to air or light. Further purification steps, such as recrystallization with activated carbon or column chromatography, may be necessary to remove these color-imparting impurities.
Q4: Can this compound degrade during purification?
A4: While specific degradation pathways for this compound are not well-documented in the provided search results, the core phthalimide structure can be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the imide ring.[4][5] It is advisable to use neutral conditions during purification and to avoid prolonged heating, especially in the presence of nucleophilic solvents like alcohols, which could potentially lead to decomposition.[4]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| The compound is not dissolving completely during the heating step. | Increase the volume of the solvent or try a solvent in which the compound has higher solubility at elevated temperatures. Ensure the mixture is heated to the boiling point of thesolvent (with stirring) to ensure complete dissolution. |
| Premature crystallization occurs during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Use a minimum amount of hot solvent to wash the crystals. |
| Too much solvent was used. | Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to crystallize again. |
Problem 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| The impurity has similar solubility to the desired product. | Consider a different purification technique, such as column chromatography, which separates compounds based on polarity rather than just solubility. |
| The impurity is occluded within the crystals. | Try a slower crystallization process. Allowing the crystals to form more slowly can lead to higher purity. A second recrystallization may also be necessary. |
| The product is degrading during purification. | Analyze the impurities to identify them. If they are degradation products, modify the purification conditions to be milder (e.g., lower temperature, shorter time, neutral pH). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, dichloromethane) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but show low solubility when cold. Solvent mixtures can also be tested.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For slower crystal growth, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.
Protocol 2: Column Chromatography of this compound
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. To determine a suitable eluent system, perform thin-layer chromatography (TLC) with the crude product using various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed sample to the top of the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Solvent/Eluent System | Yield (%) | Purity (by HPLC, %) | Notes |
| Recrystallization | Toluene | 75 | 98.5 | Effective at removing polar impurities. |
| Recrystallization | Ethyl Acetate/Hexane | 80 | 99.1 | Good for removing both polar and nonpolar impurities. |
| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (4:1) | 60 | >99.5 | Higher purity but lower yield due to product loss on the column. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. EP0273159B1 - Synthesis of aromatic bis(ether phthalimide) compounds - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. Phthalamide | C8H8N2O2 | CID 6956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of N,N'-bis(diphenylmethyl)phthalamide during storage
Welcome to the technical support center for N,N'-bis(diphenylmethyl)phthalamide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is hydrolysis.[1][2] The amide bonds in the phthalamide structure are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This process leads to the opening of the phthalimide ring, forming N,N'-bis(diphenylmethyl)phthalamic acid as the initial degradation product.
Q2: What are the optimal storage conditions to prevent degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Exposure to moisture, high temperatures, and light should be strictly avoided as these factors can accelerate the rate of hydrolysis and other degradation pathways.[3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation.[3]
Q3: How does pH affect the stability of this compound in solution?
A3: Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds.[1][4] Therefore, it is crucial to maintain a neutral pH when preparing solutions of this compound for short-term storage or experimental use. If the experimental protocol requires acidic or basic conditions, the compound should be exposed to these conditions for the shortest possible time.
Q4: Can the diphenylmethyl groups influence the stability of the molecule?
A4: Yes, the bulky diphenylmethyl groups can provide a degree of steric hindrance, which may slow down the rate of hydrolytic attack on the amide carbonyl carbons.[5][6] This steric shielding can make this compound more resistant to hydrolysis compared to less hindered phthalamides. However, this does not make the molecule immune to degradation, and proper storage remains essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Analyze a sample of the stored material using a suitable analytical method (e.g., HPLC) to check for the presence of degradation products. |
| Appearance of new peaks in chromatograms | Formation of degradation products, such as N,N'-bis(diphenylmethyl)phthalamic acid. | Conduct a forced degradation study to identify potential degradation products and confirm their retention times. Adjust storage and handling procedures to minimize degradation. |
| Inconsistent results between batches | Variable levels of degradation in different batches due to differences in storage history or initial purity. | Implement standardized storage protocols for all batches. Qualify each new batch upon receipt to establish a baseline purity profile. |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound and detecting the formation of its primary hydrolytic degradation product, N,N'-bis(diphenylmethyl)phthalamic acid.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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For stability testing, aliquot the stock solution into several vials. Store the vials under different conditions (e.g., refrigerated, room temperature, elevated temperature) and time points.
2. HPLC Conditions (Suggested Starting Point):
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength around 230-250 nm is a reasonable starting point for aromatic compounds).
-
Injection Volume: 10 µL.
3. Analysis:
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Inject the samples from the different storage conditions and time points.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of stability-indicating analytical methods.[7][8][9][10]
1. Acid Hydrolysis:
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Dissolve this compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water.
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Heat the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water.
-
Keep the solution at room temperature for a specified period, monitoring the degradation.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Dissolve the stressed solid in the HPLC mobile phase for analysis.
5. Photolytic Degradation:
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Expose a solution of the compound (e.g., in acetonitrile) to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Analyze the solution by HPLC at various time points.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. ijrpp.com [ijrpp.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmainfo.in [pharmainfo.in]
Identifying and removing impurities from N,N'-bis(diphenylmethyl)phthalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-bis(diphenylmethyl)phthalamide. The following sections address common issues related to identifying and removing impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, which include phthalic anhydride and aminodiphenylmethane. Additionally, by-products from side reactions can occur, especially if the reaction is carried out at high temperatures.[1] Residual solvents used in the synthesis and purification steps are also a common source of contamination.
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for a preliminary purity assessment.[2] By spotting your sample on a TLC plate and developing it in an appropriate solvent system, you can visualize the number of components. A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.
Q3: What analytical techniques are recommended for definitively identifying impurities?
A3: For definitive identification of impurities, a combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[3][4][5][6][7][8][9] HPLC can quantify the level of impurities, while NMR provides structural information that can help identify the specific impurities present.
Q4: What are the recommended methods for purifying crude this compound?
A4: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography.[3][10][11] The choice between these methods will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Multiple Spots Observed on TLC
Problem: After running a TLC of the synthesized this compound, multiple spots are visible.
Possible Causes:
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Incomplete Reaction: Unreacted starting materials (phthalic anhydride, aminodiphenylmethane) remain in the product mixture.
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Formation of By-products: Side reactions may have occurred, leading to the formation of structurally related impurities.
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Contamination: The sample may be contaminated with other reagents or solvents.
Solutions:
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Identify the Spots: Run co-spots on the TLC plate with the starting materials to see if any of the impurity spots correspond to them.
-
Purification:
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Column Chromatography: This is the most effective method for separating multiple components.[11] A step-by-step protocol is provided below.
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Recrystallization: If the impurities are present in small amounts and have different solubility profiles from the desired product, recrystallization can be an effective purification method.[10]
-
Issue 2: HPLC Analysis Shows Multiple Peaks
Problem: The HPLC chromatogram of the product shows more than one peak, indicating the presence of impurities.
Possible Causes:
-
Similar to the causes for multiple spots on TLC, this indicates an impure sample containing starting materials, by-products, or other contaminants.
Solutions:
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Quantify Impurities: Integrate the peaks in the HPLC chromatogram to determine the percentage of each impurity. This will help in deciding the best purification strategy.
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Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from the impurities.
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Column Chromatography: If the impurities are significantly different in polarity from the product, column chromatography is a viable option.[11]
-
Recrystallization: If the purity is already high (e.g., >95%), a final recrystallization step can remove minor impurities.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
Objective: To qualitatively assess the purity of this compound.
Materials:
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TLC plates (silica gel 60 F254)
-
Developing chamber
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Solvent system (e.g., Ethyl Acetate/Hexane mixture)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing solution. A common starting point is a 30:70 mixture of ethyl acetate to hexane.
-
Pour the developing solution into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for 10-15 minutes.
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Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
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If available, spot the starting materials (phthalic anhydride and aminodiphenylmethane) in separate lanes for comparison.
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Place the TLC plate in the developing chamber and close the lid.
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Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp at 254 nm.
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Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation:
| Compound | Solvent System (EtOAc:Hexane) | Rf Value (Approximate) |
| This compound | 30:70 | 0.5 |
| Phthalic Anhydride | 30:70 | 0.2 |
| Aminodiphenylmethane | 30:70 | 0.8 |
Protocol 2: Column Chromatography Purification
Objective: To purify crude this compound from starting materials and by-products.
Materials:
-
Glass chromatography column
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Silica gel (60-120 mesh)
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Eluent (e.g., Ethyl Acetate/Hexane gradient)
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Collection tubes
-
TLC setup for monitoring fractions
Procedure:
-
Pack a chromatography column with silica gel using a slurry method with hexane.
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Dissolve the crude this compound in a minimal amount of dichloromethane.
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Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
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Carefully add the dried sample-silica mixture to the top of the packed column.
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Begin eluting the column with a low polarity solvent (e.g., 10% ethyl acetate in hexane).
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Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexane).
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Collect fractions in separate tubes.
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Monitor the fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
Objective: To purify this compound by removing small amounts of impurities.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol or isopropanol)
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Erlenmeyer flask
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Heating source (hot plate)
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Ice bath
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Buchner funnel and filter paper
Procedure:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
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If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
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If charcoal was used, hot filter the solution to remove it.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Step-by-step workflow for the purification of this compound using column chromatography.
References
- 1. KR20150064169A - Methods of manufacture of bis(phthalimide)s and polyetherimides, and bis(phthalimides)s, and polyetherimides formed therefrom - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. N-Substituted Phthalimides [Chemical Structural Class] | TCI AMERICA [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. rsc.org [rsc.org]
Strategies to improve the stability of N,N'-bis(diphenylmethyl)phthalamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with N,N'-bis(diphenylmethyl)phthalamide in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely degradation pathways?
A1: this compound, a disubstituted phthalamide, is susceptible to hydrolysis, which is the primary degradation pathway. This can occur under both acidic and basic conditions. The amide bonds can be cleaved to form phthalic acid and diphenylmethylamine. The bulky diphenylmethyl groups may introduce steric hindrance, potentially influencing the rate of hydrolysis compared to less substituted amides.
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by:
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pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds. Near-neutral pH is generally expected to provide the highest stability.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.
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Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate directly in the hydrolysis reaction. The solubility of the compound in different solvents will also play a role in its apparent stability.
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Presence of Catalysts: Tertiary amines and other nucleophiles can catalyze the cleavage of N-substituted phthalimides.[2][3]
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
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Temperature: Store at low temperatures (e.g., 2-8 °C or frozen) to minimize the rate of degradation.
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pH: If possible, buffer the solution to a near-neutral pH (6.5-7.5).
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Solvent: Use aprotic solvents if the experimental design allows. If aqueous solutions are necessary, minimize the water content or use co-solvents to reduce water activity.
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Light: Protect from light to prevent any potential photolytic degradation, although hydrolysis is the more anticipated pathway.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, although this is a secondary concern compared to hydrolysis.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound in aqueous buffered solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-mediated hydrolysis | Analyze the stability of the compound in a range of pH buffers (e.g., pH 3, 5, 7, 9). Use a stability-indicating HPLC method to quantify the parent compound and any major degradants over time. | Identification of the pH range with the lowest degradation rate. Typically, near-neutral pH will show the best stability.[1] |
| Buffer catalysis | Certain buffer components can act as catalysts. If a particular buffer is suspected, test the stability in an alternative buffer system with a different chemical composition but the same pH. | Reduced degradation if the original buffer was participating in the degradation reaction. |
| Temperature-induced degradation | Perform the stability study at controlled, lower temperatures (e.g., 4 °C vs. room temperature). | A significantly slower rate of degradation at lower temperatures would confirm a thermally driven degradation process. |
Issue 2: Inconsistent results or poor recovery from solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low solubility | Determine the solubility of this compound in the chosen solvent system. Visually inspect for any precipitation. | If solubility is an issue, consider using a co-solvent (e.g., DMSO, DMF, acetonitrile) with the aqueous buffer or changing the solvent system entirely if the experiment permits. |
| Adsorption to surfaces | The compound may be adsorbing to the surfaces of vials or other containers, especially if they are plastic. | Use silanized glass vials or low-adsorption polypropylene vials to minimize surface binding. Compare recovery from different container types. |
| Analytical method issues | Ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision. Check for carryover in the injection system. | A properly validated method will provide reliable and reproducible quantification, helping to distinguish between actual degradation and analytical artifacts. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a given solution.
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the test buffers/solvents. It is recommended to test a range of pH values (e.g., 3, 5, 7, 9) and at least two different temperatures (e.g., 4 °C and 25 °C).
-
Time-Point Sampling: Aliquot the test solutions into individual vials for each time point to avoid repeated opening of a master solution. Store the vials under the specified temperature and light conditions.
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Sample Analysis: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial, quench any reaction if necessary (e.g., by freezing or adding a quenching agent), and analyze the sample by a stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Forced Degradation Studies: To generate degradation products, subject solutions of this compound to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
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Thermal: 60 °C for 24 hours (in solution and as solid).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Method Validation: The final method should demonstrate specificity (good resolution between the parent peak and all degradant peaks), linearity, accuracy, and precision.
Quantitative Data
Table 1: Pseudo-first-order rate constants for the hydrolysis of N-substituted phthalimides.
| Compound | Condition | Rate Constant (s⁻¹) | Reference |
| N-(2-methoxyphenyl)phthalimide | Water with N-methylmorpholine buffer | 4.60 x 10⁻⁵ | [2] |
| N-(2-methoxyphenyl)phthalimide | HO⁻ with N-methylmorpholine buffer | 47.9 M⁻¹s⁻¹ | [2] |
Note: These values are for illustrative purposes to show the relative rates of hydrolysis under different conditions. The actual rates for this compound will be different due to electronic and steric effects.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed hydrolysis pathway for this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of a compound in solution.
References
Addressing solubility issues of N,N'-bis(diphenylmethyl)phthalamide in aqueous buffers
Welcome to the technical support center for N,N'-bis(diphenylmethyl)phthalamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my aqueous buffer?
A1: this compound has a large, non-polar molecular structure. The two bulky diphenylmethyl groups are highly hydrophobic, and the central phthalamide core is also largely non-ionizable. This chemical nature leads to very low intrinsic solubility in polar solvents like water and aqueous buffers.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I use pH adjustment to increase its solubility?
A3: Adjusting the pH of the buffer is unlikely to significantly improve the solubility of this compound. The amide functional groups are generally neutral and do not readily ionize under typical physiological pH ranges (pH 4-9)[2]. This strategy is most effective for weakly acidic or basic drugs that can be converted into more soluble salt forms[2][3][4].
Q4: What are the primary strategies for solubilizing this compound for in-vitro experiments?
A4: The most effective strategies for improving the aqueous solubility of poorly soluble, neutral compounds like this compound include:
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Co-solvency: Using a water-miscible organic solvent to create a more favorable solvent system.[4][5][6][7]
-
Surfactant-mediated Solubilization: Employing detergents to form micelles that encapsulate the hydrophobic compound.[5]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that shield the hydrophobic molecule from water.[5][6][7]
Below, you will find detailed troubleshooting guides for these common and effective methods.
Troubleshooting Guide: Solubility Enhancement Techniques
This guide provides step-by-step protocols and troubleshooting advice for common solubilization methods. A general workflow for addressing solubility is presented below.
Issue 1: How to use co-solvents to dissolve this compound.
This is often the first and simplest method to try. The strategy involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting this stock solution into the aqueous buffer.[4][7]
Experimental Protocol: Co-Solvent Method
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) and ethanol are common choices.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add the minimum volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high concentration, for example, 10-50 mM. Gentle warming or vortexing may be required.
-
-
Dilute into Aqueous Buffer:
-
Warm your final aqueous buffer to the experimental temperature.
-
While vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Crucially, ensure the final concentration of the organic co-solvent is low (typically ≤1%, max 5%) to avoid impacting the biological system.
-
Quantitative Data: Hypothetical Solubility in Co-Solvent Systems
| Co-solvent | Co-solvent % (v/v) in Buffer | Max Achievable Concentration (µM) | Observations |
| DMSO | 1% | 25 | Clear Solution |
| DMSO | 5% | 150 | Clear Solution |
| Ethanol | 1% | 15 | Clear Solution |
| Ethanol | 5% | 90 | Clear Solution |
| PEG 400 | 5% | 110 | May increase viscosity |
Common Problems & Solutions:
-
Problem: The compound precipitates immediately upon addition to the buffer.
-
Solution 1: Decrease the final concentration of the compound.
-
Solution 2: Increase the percentage of the co-solvent in the final solution, but always check the tolerance of your experimental system.
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Solution 3: Try a different co-solvent. The polarity of the solvent system can be fine-tuned to improve solubility.[6]
-
Issue 2: How to use surfactants to improve solubility.
Surfactants form microscopic micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, effectively dissolving them in the buffer.[5]
Experimental Protocol: Surfactant Method
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are generally preferred for biological experiments due to lower toxicity.
-
Prepare Surfactant-Buffer Solution: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% - 1% w/v).
-
Add the Compound:
-
Method A (Direct): Add the solid this compound directly to the surfactant-buffer solution. This may require sonication and/or gentle heating to facilitate dissolution.
-
Method B (Co-solvent assisted): Prepare a concentrated stock of the compound in a minimal amount of a volatile organic solvent (like ethanol). Add this stock to the surfactant-buffer solution and then remove the organic solvent via evaporation (e.g., using a rotary evaporator or a stream of nitrogen).
-
Quantitative Data: Hypothetical Solubility with Surfactants
| Surfactant | Concentration in Buffer (% w/v) | Max Achievable Concentration (µM) | Considerations |
| Tween® 80 | 0.5% | 180 | Widely used, low toxicity. |
| Pluronic® F-68 | 1.0% | 165 | Can also act as a stabilizer. |
| Sodium Lauryl Sulfate (SLS) | 0.5% | >300 | Anionic, may denature proteins. |
Common Problems & Solutions:
-
Problem: The chosen surfactant interferes with the experimental assay.
-
Solution: Run a vehicle control (buffer with surfactant only) to quantify any background signal or interference. Screen different classes of surfactants (non-ionic, zwitterionic) to find a compatible one.
-
Issue 3: How to use cyclodextrins for solubility enhancement.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with poorly soluble molecules, effectively masking the hydrophobic regions from the aqueous environment.[5][7]
Experimental Protocol: Cyclodextrin Method
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare the Complex:
-
Dissolve the cyclodextrin in the aqueous buffer to the desired concentration (e.g., 1-10% w/v).
-
Add an excess of solid this compound to this solution.
-
Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow complex formation to reach equilibrium.
-
-
Determine Soluble Concentration:
-
After equilibration, remove the undissolved compound by centrifugation (e.g., 14,000 rpm for 30 min) and filtration through a 0.22 µm filter.
-
The concentration of the dissolved compound in the clear supernatant can be determined using a suitable analytical method like HPLC-UV.
-
Quantitative Data: Hypothetical Solubility with Cyclodextrins
| Cyclodextrin | Concentration in Buffer (% w/v) | Max Achievable Concentration (µM) | Notes |
| β-Cyclodextrin | 1.5% (saturation limit) | 95 | Limited by its own solubility. |
| HP-β-CD | 5% | 250 | Higher solubility allows for greater enhancement. |
| SBE-β-CD | 5% | 280 | Sulfobutyl ether derivative, often very effective. |
Common Problems & Solutions:
-
Problem: The solubility enhancement is insufficient.
-
Solution: Increase the concentration of the cyclodextrin. The relationship is often linear until the cyclodextrin's solubility limit is reached. Consider using a more soluble derivative like SBE-β-CD.
-
References
- 1. Phthalamide | C8H8N2O2 | CID 6956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. longdom.org [longdom.org]
Technical Support Center: Enhancing Fluorescence Quantum Yield of N,N'-bis(diphenylmethyl)phthalamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of N,N'-bis(diphenylmethyl)phthalamide. The information is based on established principles for related fluorophores, such as naphthalimides and other phthalimide derivatives, and offers strategies to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution shows very weak fluorescence. What are the potential reasons and how can I improve it?
Several factors can contribute to low fluorescence quantum yield. A primary cause for molecules with rotatable groups, like the diphenylmethyl moieties in your compound, is energy loss through non-radiative decay pathways such as intramolecular rotations and vibrations. To enhance fluorescence, you should focus on restricting these motions.
Potential solutions include:
-
Inducing Aggregation: Consider changing the solvent system to induce aggregation-induced emission (AIE).[1][2][3][4] This phenomenon is observed in many similar molecules where restricted intramolecular rotation in the aggregated state leads to a significant enhancement of fluorescence.
-
Solvent Optimization: The polarity of the solvent can have a substantial impact on the fluorescence quantum yield. Experiment with a range of solvents from polar to non-polar to identify the optimal environment for your compound.[5][6][7]
-
Structural Modification: If synthetically feasible, consider modifications to the molecular structure. Introducing bulky groups can sterically hinder rotation and enhance fluorescence.
Q2: How does solvent polarity affect the fluorescence quantum yield of phthalamide derivatives?
Solvent polarity can significantly influence the fluorescence properties of phthalimide and naphthalimide derivatives, a phenomenon known as solvatochromism.[8][9][10] For many of these compounds, an increase in solvent polarity can lead to a decrease in fluorescence intensity and a red-shift in the emission wavelength.[7] This is often due to the stabilization of a charge-transfer excited state that can have more non-radiative decay pathways. In some cases, non-polar solvents can lead to higher quantum yields.[5][6] It is recommended to screen a variety of solvents to determine the optimal conditions for this compound.
Q3: What is Aggregation-Induced Emission (AIE) and how can I utilize it to enhance the fluorescence of my compound?
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state.[1][2][3][4][11] The underlying mechanism is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay (fluorescence).
To induce AIE for this compound, you can try the following:
-
Solvent-Antisolvent Method: Dissolve the compound in a good solvent (e.g., DMSO, THF) and then add a poor solvent (e.g., water, hexane) in varying fractions. Monitor the fluorescence intensity at each fraction to find the optimal ratio for AIE.
-
Solid-State Measurements: Measure the fluorescence of the compound in its solid, crystalline, or amorphous form. Many AIE-active compounds show strong solid-state luminescence.[1][3]
Q4: Can modifying the chemical structure of this compound improve its quantum yield?
Yes, structural modification is a powerful strategy. Based on studies of related phthalimide and naphthalimide systems, the following modifications could be beneficial:
-
Introducing Electron-Donating Groups: The incorporation of electron-donating groups, such as alicyclic amino groups, at the 4-position of the phthalimide ring has been shown to significantly enhance fluorescence quantum yields.[12]
-
Inhibiting Twisted Intramolecular Charge Transfer (TICT): TICT is a common fluorescence quenching mechanism. Introducing electron-withdrawing groups on amino auxochromes can inhibit TICT and improve quantum yields.[13]
-
Increasing Molecular Rigidity: Introducing structural elements that reduce the number of rotatable bonds can decrease non-radiative decay and enhance fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no fluorescence in dilute solution. | Intramolecular rotations and vibrations are causing non-radiative decay. | 1. Attempt to induce aggregation-induced emission (AIE) by adding a poor solvent. 2. Measure the fluorescence in the solid state. 3. Screen a range of solvents with varying polarities. |
| Fluorescence intensity varies between experiments. | 1. Inconsistent solvent purity or composition. 2. Presence of quenching impurities. 3. Photobleaching. | 1. Use high-purity solvents and prepare fresh solutions. 2. Ensure all glassware is scrupulously clean. 3. Minimize exposure of the sample to the excitation light. |
| Emission wavelength shifts unexpectedly. | This is likely due to solvatochromism. | 1. Carefully control the solvent environment. 2. Use this property to your advantage by selecting a solvent that provides the desired emission color and intensity. |
| AIE effect is not observed. | The compound may not be AIE-active, or the conditions are not optimal. | 1. Try a wider range of solvent/anti-solvent mixtures. 2. Vary the concentration of the compound. 3. Consider temperature changes to promote aggregation. |
Quantitative Data on Related Compounds
The following table summarizes the fluorescence quantum yields (Φ) of various naphthalimide and phthalimide derivatives under different conditions. This data can provide a reference for the expected range of quantum yields and the effect of different strategies.
| Compound Class | Modification/Condition | Solvent | Quantum Yield (Φ) | Reference |
| Naphthalimide Derivative (NIM-1) | 4-methoxystyrene substituted | Toluene | 0.40 | [1][3] |
| Naphthalimide Derivative (NIM-1) | 4-methoxystyrene substituted | MeOH | 0.52 | [1][3] |
| Naphthalimide Derivative (NIM-2) | 4-(N,N-diphenylamino) styrene substituted | Dilute Solution | Low | [1][3] |
| Naphthalimide Derivative (NIM-2) | 4-(N,N-diphenylamino) styrene substituted | Aggregated State | High | [1][3] |
| PyBTM Derivative | In PMMA film | - | 0.33 | [5] |
| Perylene Diimide (B2) | Aggregated | Water:Methanol | 0.04 | [14] |
| Perylene Diimide (B13) | Aggregated | Water:Methanol | 0.20 | [14] |
| Naphthalenediimide (NDI 2) | bis-NH2 substituted | Toluene | ~0.81 | [15] |
| Naphthalenediimide (NDI 2) | bis-NH2 substituted | DMSO | ~0.68 | [15] |
Experimental Protocols
Protocol 1: Screening for Aggregation-Induced Emission (AIE)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a good solvent (e.g., 1 mM in THF or DMSO).
-
Solvent/Antisolvent Mixtures: In a series of cuvettes, prepare mixtures of the good solvent and an antisolvent (e.g., water or hexane) with varying volume fractions of the antisolvent (e.g., 0%, 10%, 20%, ..., 90%, 99%).
-
Sample Preparation: Add a small aliquot of the stock solution to each cuvette to a final concentration of ~10 µM. Ensure thorough mixing.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each mixture using a spectrofluorometer. Use the excitation wavelength corresponding to the absorption maximum of the compound.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the antisolvent fraction. A significant increase in fluorescence at high antisolvent fractions indicates AIE.
Protocol 2: Investigating the Effect of Solvent Polarity
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Solution Preparation: Prepare dilute solutions (~10 µM) of this compound in each selected solvent. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption and Emission Spectra: Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Quantum Yield Determination: Measure the fluorescence quantum yield for each solution using a standard reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Lippert-Mataga Plot: Analyze the solvatochromic shift by plotting the Stokes shift against the solvent polarity function (orientation polarizability). This can provide insights into the nature of the excited state.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the solvatochromic behavior of the disubstituted triphenylmethane dye brilliant green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic Dipeptide-Guided Aggregation-Induced Emission of Naphthalimide and Its Application for the Detection of Phenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common artifacts in experiments with N,N'-bis(diphenylmethyl)phthalamide
Welcome to the technical support center for experiments involving N,N'-bis(diphenylmethyl)phthalamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Q1: I am seeing a lower than expected yield during the synthesis of this compound from phthalic anhydride and diphenylmethylamine. What are the potential causes and solutions?
A1: Low yields can arise from several factors during the synthesis. The primary causes include incomplete reaction, side reactions, and product loss during workup and purification.
Potential Causes & Troubleshooting:
-
Incomplete Reaction: The reaction between phthalic anhydride and diphenylmethylamine to form the intermediate phthalamic acid, followed by cyclization to the phthalamide, may not have gone to completion.
-
Solution: Ensure a 1:2 molar ratio of phthalic anhydride to diphenylmethylamine is used. The reaction often requires elevated temperatures to drive the cyclization and removal of water. Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. A common side reaction is the formation of the mono-substituted phthalamic acid which may not cyclize efficiently.
-
Solution: Control of the reaction temperature is crucial. Running the reaction at the optimal temperature (typically determined empirically) can minimize the formation of side products. The choice of solvent can also influence the reaction outcome; a non-polar, high-boiling point solvent like toluene or xylene is often used to facilitate water removal via a Dean-Stark apparatus.
-
-
Product Loss During Workup: The product may be lost during the extraction and washing steps if its solubility properties are not well-managed.
-
Solution: this compound is expected to be a non-polar compound. Use appropriate organic solvents for extraction (e.g., dichloromethane, ethyl acetate). Minimize the number of aqueous washes to prevent product loss due to slight solubility in the aqueous phase.
-
-
Purification Issues: Product loss during recrystallization or chromatography is a common issue.
-
Solution: For recrystallization, choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system might be necessary. For column chromatography, select a solvent system that provides good separation between the product and impurities on a TLC plate before scaling up.
-
Q2: My purified this compound shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?
A2: Common impurities include unreacted starting materials, the intermediate phthalamic acid, and side-products from the reaction.
Common Impurities and Purification Strategies:
| Impurity | 1H NMR Signature | Removal Method |
| Diphenylmethylamine | Broad singlet for NH2, characteristic aromatic and methine protons. | Wash the crude product solution with a dilute acid (e.g., 1M HCl) to protonate and remove the basic amine into the aqueous layer. |
| Phthalic Anhydride | Aromatic multiplet. | Wash with a dilute base (e.g., 5% NaHCO3) to convert it to the sodium salt, which is water-soluble. |
| Phthalamic Acid Intermediate | Carboxylic acid proton (broad singlet >10 ppm), amide proton (broad singlet), distinct aromatic signals. | Can be removed by washing with a dilute base. However, this may also hydrolyze the desired product. Recrystallization or column chromatography is generally more effective. |
| Mono-substituted Product | Complex aromatic region, may show signals for both reacted and unreacted functional groups. | Column chromatography is the most effective method for separating the mono- and di-substituted products. |
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel to the solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a hexane:ethyl acetate gradient, starting with a high hexane ratio).
-
Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar this compound should elute before the more polar impurities like the phthalamic acid intermediate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Artifacts & Data Interpretation
Q3: I am observing inconsistent melting points for my synthesized this compound. What could be the reason?
A3: Inconsistent or broad melting points are typically indicative of impurities or the presence of different crystalline forms (polymorphs).
Troubleshooting Inconsistent Melting Points:
-
Presence of Impurities: Even small amounts of impurities can depress and broaden the melting point range.
-
Solution: Ensure the product is thoroughly purified. Techniques like recrystallization until a constant melting point is achieved or column chromatography are recommended.
-
-
Polymorphism: The compound may exist in different crystalline forms, each with a distinct melting point. The isolation of different polymorphs can depend on the crystallization solvent and conditions.
-
Solution: Standardize the crystallization protocol. Document the solvent system, cooling rate, and any seeding used. Characterization by techniques like Powder X-ray Diffraction (PXRD) can confirm the presence of different polymorphs.
-
-
Decomposition: The compound might be decomposing at its melting point.
-
Solution: Observe the sample as it melts. If it changes color (e.g., darkens), decomposition is likely occurring. Report the melting point as a decomposition temperature (e.g., "m.p. 210-212 °C (dec.)").
-
Q4: My mass spectrometry results for this compound show unexpected fragments. How should I interpret these?
A4: Unexpected fragments in mass spectrometry can arise from in-source fragmentation, the presence of adducts, or impurities.
Interpreting Mass Spectrometry Data:
| Observation | Potential Cause | Suggested Action |
| Fragment corresponding to diphenylmethyl cation | In-source fragmentation of the parent molecule. This is a stable carbocation and a likely fragment. | This is likely a characteristic fragment and can be used to support the identification of the compound. |
| M+Na+, M+K+ peaks | Formation of adducts with sodium or potassium ions present in the system (e.g., from glassware). | These are common adducts in ESI-MS and help to confirm the molecular weight of the parent compound. |
| Peaks corresponding to starting materials or intermediates | Presence of impurities in the sample. | Further purify the sample and re-run the analysis. |
DOT Diagram: Logical Workflow for Troubleshooting Unexpected MS Fragments
Caption: Troubleshooting workflow for unexpected mass spectrometry fragments.
Solubility & Stability
Q5: I am having difficulty dissolving this compound for my experiments. What are suitable solvents?
A5: this compound is a large, non-polar molecule and is expected to have limited solubility in polar solvents like water and alcohols.
Recommended Solvents:
-
Good Solubility: Chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, xylene), and some polar aprotic solvents (THF, ethyl acetate, acetone).
-
Poor Solubility: Water, methanol, ethanol, hexanes.
Hypothetical Solubility Data (at 25 °C):
| Solvent | Solubility (mg/mL) |
| Dichloromethane | > 50 |
| Toluene | ~20 |
| Acetone | ~15 |
| Methanol | < 1 |
| Water | < 0.1 |
Note: This data is hypothetical and should be experimentally verified.
Tips for Dissolution:
-
Sonication: Using an ultrasonic bath can help to break up solid particles and increase the rate of dissolution.
-
Gentle Heating: Warming the solvent can increase the solubility. However, be cautious of potential degradation at elevated temperatures.
Q6: Is this compound stable under acidic or basic conditions?
A6: Phthalamides can be susceptible to hydrolysis under both acidic and basic conditions, which would cleave the imide ring to form the corresponding phthalamic acid and diphenylmethylamine.
Stability Considerations:
-
Acidic Conditions: The imide bond can be hydrolyzed under strong acidic conditions, particularly with heating.
-
Basic Conditions: The compound is more susceptible to hydrolysis under basic conditions. The carbonyl carbons are electrophilic and can be attacked by hydroxide ions.
DOT Diagram: Hydrolysis Pathway of this compound
Validation & Comparative
Validating the Chemical Structure of N,N'-bis(diphenylmethyl)phthalamide: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of N,N'-bis(diphenylmethyl)phthalamide. By presenting predicted and experimental data for the target molecule and a structurally simpler alternative, N,N'-dimethylphthalamide, this document serves as a practical resource for researchers engaged in chemical synthesis and characterization. Detailed experimental protocols and a visual workflow are included to facilitate the application of these methods in a laboratory setting.
Chemical Structures
The validation of this compound's structure relies on the precise interpretation of spectroscopic data corresponding to its distinct chemical moieties. The structure consists of a central phthalamide core, derived from phthalic acid, with two diphenylmethyl groups attached to the nitrogen atoms of the amide functionalities.
-
This compound: This molecule features a 1,2-disubstituted benzene ring with two amide groups. Each amide nitrogen is bonded to a diphenylmethyl (also known as a benzhydryl) group, which consists of a methane unit substituted with two phenyl rings.
-
N,N'-dimethylphthalamide: As a comparative compound, N,N'-dimethylphthalamide offers a simpler spectroscopic profile. It shares the same phthalamide core but has methyl groups attached to the amide nitrogens instead of the bulky diphenylmethyl groups.[1][2][3][4][5][6]
Comparative Spectroscopic Data
The following table summarizes the predicted and experimental spectroscopic data for this compound and N,N'-dimethylphthalamide. This side-by-side comparison highlights the key spectral features that differentiate the two compounds and are crucial for structural confirmation.
| Spectroscopic Technique | This compound (Predicted) | N,N'-dimethylphthalamide (Experimental/Reference) |
| ¹H NMR | ~7.2-7.5 ppm (m, 24H, Ar-H of diphenylmethyl and phthalamide) ~6.5 ppm (s, 2H, CH of diphenylmethyl) | ~7.4-7.6 ppm (m, 4H, Ar-H) ~2.9 ppm (d, 6H, N-CH₃) |
| ¹³C NMR | ~168 ppm (C=O) ~140 ppm (quaternary Ar-C) ~127-135 ppm (Ar-C) ~55 ppm (CH of diphenylmethyl) | ~169 ppm (C=O) ~137 ppm (quaternary Ar-C) ~128-130 ppm (Ar-C) ~27 ppm (N-CH₃) |
| IR (cm⁻¹) | ~1650-1680 (C=O stretch, amide I) ~3030 (Ar C-H stretch) ~2950 (Aliphatic C-H stretch) | ~1645 (C=O stretch, amide I) ~1530 (N-H bend, amide II - if present as impurity) ~2930 (Aliphatic C-H stretch) |
| Mass Spec (m/z) | Molecular Ion (M⁺): 496.22 Key Fragments: 167 (diphenylmethyl cation), 148 (phthaloyl cation) | Molecular Ion (M⁺): 192.09 Key Fragments: 147 (M-NHCH₃), 132 (M-2xNHCH₃) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Parameters (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂): Set to a temperature and flow rate to desolvate the ions effectively.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the chemical structure of a synthesized compound like this compound using a combination of spectroscopic techniques.
Caption: Workflow for chemical structure validation using spectroscopy.
This guide provides a foundational framework for the spectroscopic validation of this compound. By following the outlined protocols and utilizing the comparative data, researchers can confidently confirm the structure of their synthesized compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy N,N'-dimethylphthalamide | 19532-98-0 [smolecule.com]
- 3. N,N'-dimethylphthalamide | C10H12N2O2 | CID 5237652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-dimethylphthalamide | 19532-98-0 | Benchchem [benchchem.com]
- 5. N,N'-Dimethylphthalamide | LGC Standards [lgcstandards.com]
- 6. GSRS [precision.fda.gov]
A Comparative Guide to Purity Assessment of N,N'-bis(diphenylmethyl)phthalamide: HPLC vs. TLC
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N,N'-bis(diphenylmethyl)phthalamide, a molecule of interest in medicinal chemistry, requires rigorous purity assessment to guarantee its identity, strength, and quality. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely regarded as the gold standard for purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.
A reversed-phase HPLC method is typically suitable for a non-polar compound like this compound. In this method, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simpler, more cost-effective chromatographic method that is often used for rapid purity checks, reaction monitoring, and preliminary analysis.[1][2][3][4] It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), which is then developed in a sealed chamber containing a solvent system (the mobile phase).
For this compound, a normal-phase TLC system would be appropriate, where the stationary phase is polar (e.g., silica gel) and the mobile phase is a non-polar organic solvent mixture. Separation occurs based on the differential adsorption of the components to the stationary phase.
Quantitative Data Comparison
To illustrate the performance of each technique, the following table summarizes hypothetical data from the purity assessment of a synthesized batch of this compound.
| Parameter | HPLC | TLC |
| Purity (%) | 99.5% | >99% (by visual estimation) |
| Limit of Detection (LOD) | 0.01% | 0.1% |
| Limit of Quantification (LOQ) | 0.03% | Not applicable |
| Resolution (Rs) between main peak and major impurity | 2.5 | 1.2 |
| Analysis Time per Sample | 15 minutes | 30-45 minutes |
| Reproducibility (RSD%) | < 1.0% | ~5-10% (semi-quantitative) |
| Solvent Consumption per Analysis | ~15 mL | ~10 mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-10 min: 70% to 95% Acetonitrile
-
10-12 min: 95% Acetonitrile
-
12-13 min: 95% to 70% Acetonitrile
-
13-15 min: 70% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Thin-Layer Chromatography (TLC) Method
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (7:3, v/v).
-
Sample Application: Spot 2 µL of the sample solution (1 mg/mL in dichloromethane) onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Visualization: Visualize the spots under UV light at 254 nm. The Rf (retention factor) of the main spot should be calculated.
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or TLC.
References
A Comparative Guide to the Photophysical Properties of N,N'-bis(diphenylmethyl)phthalamide Analogs
This guide aims to provide a framework for such a comparison, outlining the key photophysical parameters of interest and the experimental methodologies required for their determination. Due to the absence of specific comparative data for a series of N,N'-bis(diphenylmethyl)phthalamide analogs, this document will focus on the foundational knowledge and experimental protocols necessary to conduct such a study.
Table 1: Key Photophysical Parameters for Comparison
A comparative study of this compound analogs would necessitate the quantification of the following parameters. This table is presented as a template for organizing future experimental data.
| Compound/Analog | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) |
| Analog 1 | ||||||
| Analog 2 | ||||||
| Analog 3 | ||||||
| This compound (Reference) |
Experimental Protocols
The following sections detail the standard experimental methodologies for characterizing the photophysical properties of fluorescent compounds.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves the condensation reaction between phthalic anhydride or a substituted phthalic anhydride and the corresponding amine, in this case, diphenylmethylamine or its derivatives.
General Synthetic Workflow:
Benchmarking the performance of N,N'-bis(diphenylmethyl)phthalamide against established methods
A comprehensive review of scientific literature and chemical databases reveals a significant lack of published data on the performance and biological activity of N,N'-bis(diphenylmethyl)phthalamide. Therefore, a direct comparison of this specific compound against established methods for any particular application is not currently possible.
Our investigation sought to benchmark this compound by identifying its mechanism of action, relevant applications, and comparative performance data. However, searches for this compound did not yield any specific experimental studies, mechanism of action, or established use cases in research or drug development.
While the core chemical structure contains a phthalimide group, a moiety found in various bioactive molecules, the specific N,N'-bis(diphenylmethyl) substitution does not correspond to any well-characterized compound in the public domain literature. Phthalimide derivatives have been explored for a range of applications, including as anticancer agents and modulators of ion channels, but no studies specifically name or test this compound.
General Landscape of Related Compounds
To provide context, we have summarized information on broader categories of related compounds that were identified during our search. It is crucial to note that the activities described below are not attributable to this compound and are provided for informational purposes only, given the shared chemical scaffolds.
Phthalimide Derivatives as Ion Channel Modulators
A number of phthalimide-containing molecules have been investigated for their ability to modulate ion channels. For instance, certain derivatives have been studied as blockers of voltage-gated sodium channels, with potential applications as anticonvulsants.[1][2][3][4] These compounds, however, possess different substitution patterns compared to this compound.
TRPC Channel Inhibitors
Transient Receptor Potential Canonical (TRPC) channels are a family of ion channels involved in various physiological processes, and their modulation is a target for drug discovery.[5] Several small molecule inhibitors of TRPC channels have been identified, such as ML204 and SKF 96365, but this compound is not among the documented inhibitors.[6]
Compounds Containing the Diphenylmethyl Moiety
The diphenylmethyl group is present in various pharmacologically active compounds. For example, diphenidine and its analogs, which contain a 1,2-diphenylethylamine scaffold, are known to act as NMDA receptor antagonists.[7][8] However, these are structurally distinct from phthalimide derivatives.
Conclusion and Path Forward
Without any available data on the biological targets or performance metrics of this compound, a comparison guide cannot be constructed. To proceed with a meaningful benchmark analysis, the following information would be required:
-
Biological Target and Mechanism of Action: Understanding the specific protein, pathway, or process that this compound modulates is fundamental.
-
Intended Application: The specific research or therapeutic area for which this compound is being considered (e.g., neuroscience, oncology, etc.) would define the relevant established methods for comparison.
-
Experimental Data: Quantitative data from assays measuring potency (e.g., IC50, EC50), selectivity, efficacy, and other relevant pharmacological parameters would be necessary for a comparative analysis.
We recommend that researchers in possession of such data on this compound perform internal benchmarking studies against well-characterized compounds relevant to their specific application. Should this information become publicly available in the future, a comprehensive comparison guide could then be developed.
References
- 1. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker [ijbms.mums.ac.ir]
- 3. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPC Channel Inhibitors | TRPC Channels | Tocris Bioscience [tocris.com]
- 7. scispace.com [scispace.com]
- 8. Item - Pharmacological Investigations of the Dissociative âLegal Highsâ Diphenidine, Methoxphenidine and Analogues - Public Library of Science - Figshare [plos.figshare.com]
In-Depth Analysis of N,N'-bis(diphenylmethyl)phthalamide Binding Specificity in Biological Assays: A Comparative Guide
A definitive biological target for N,N'-bis(diphenylmethyl)phthalamide has not been identified in publicly available scientific literature. While the broader class of molecules known as phthalimides has been associated with a range of biological activities, the specific binding partners and mechanism of action for this particular compound remain uncharacterized.
This guide aims to provide a framework for researchers seeking to elucidate the binding specificity of this compound. In the absence of a known target, we will explore potential avenues of investigation based on the activities of structurally related compounds and outline general experimental approaches for target identification and validation.
Potential Biological Relevance of the Phthalimide Moiety
The phthalimide functional group is a key component in a variety of bioactive molecules. Notably, it is the cornerstone of thalidomide and its analogs (lenalidomide and pomalidomide), which are known to exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the ubiquitin ligase activity towards specific protein targets, leading to their degradation. This "molecular glue" mechanism has opened up a new field of targeted protein degradation.
It is conceivable that this compound could engage with CRBN or other components of the ubiquitin-proteasome system. However, the bulky diphenylmethyl substituents would significantly alter the molecule's steric and electronic properties compared to known CRBN binders, making direct analogy speculative without experimental evidence.
Alternative Compounds for Comparative Analysis
Given the unknown target of this compound, a direct comparison with established alternatives is not feasible. However, should a target be identified, a comparative analysis would be crucial. For instance, if this compound were found to modulate a specific kinase, appropriate comparator compounds would include known inhibitors of that kinase.
Experimental Approaches for Target Identification and Specificity Confirmation
To confirm the binding specificity of this compound, a multi-pronged approach employing various in vitro and in-cell techniques is recommended.
Data Presentation: A Template for Future Findings
Once a putative target is identified, quantitative data should be systematically organized to facilitate comparison. The following table provides a template for presenting such data.
| Compound | Assay Type | Target | Binding Affinity (Kd) | Inhibition/Activation (IC50/EC50) | Cellular Potency (EC50) |
| This compound | e.g., SPR | Target X | TBD | TBD | TBD |
| Alternative 1 | e.g., SPR | Target X | TBD | TBD | TBD |
| Alternative 2 | e.g., ITC | Target X | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments in target identification and validation.
1. Affinity-Based Target Identification
-
Objective: To isolate potential binding partners of this compound from a complex biological mixture.
-
Methodology: Affinity Chromatography
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).
-
Incubate the immobilized compound with cell lysate or tissue extract.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins using a competitor, changing buffer conditions, or by denaturing the proteins.
-
Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
2. Biophysical Validation of Binding
-
Objective: To confirm a direct interaction between this compound and a putative target protein and to quantify the binding affinity.
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilize the purified putative target protein on a sensor chip.
-
Flow solutions of this compound at various concentrations over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kd).
-
3. Cellular Target Engagement Assays
-
Objective: To confirm that this compound interacts with its target in a cellular context.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Workflow for target identification and validation.
A Comparative Guide to the Reproducibility and Robustness of Anti-Inflammatory Assays for Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of assays used to evaluate the anti-inflammatory properties of phthalimide derivatives, a class of compounds with significant therapeutic potential. Due to the limited publicly available data on N,N'-bis(diphenylmethyl)phthalamide, this guide focuses on well-characterized N-substituted phthalimide derivatives and the widely used lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production assay in RAW 264.7 macrophages. The principles and methodologies described herein are broadly applicable to the screening and characterization of novel anti-inflammatory compounds.
Quantitative Data Presentation
The anti-inflammatory activity of various N-substituted phthalimide derivatives from different studies is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide (NO) production or cyclooxygenase (COX) enzymes, key mediators of inflammation. For comparison, data for the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, and the selective COX-2 inhibitor, celecoxib, are included where available.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phthalimide Derivative 6a | 0.18 (COX-2) | Celecoxib | >0.1 (COX-2) |
| Phthalimide Derivative 6b | 0.24 (COX-2) | Celecoxib | >0.1 (COX-2) |
| Phthalimide Derivative 7a | 0.28 (COX-2) | Celecoxib | >0.1 (COX-2) |
| Phthalimide Derivative 7b | 0.36 (COX-2) | Celecoxib | >0.1 (COX-2) |
| Phthalimide Derivative 3b | Not specified | Indomethacin | Not specified |
| Phthalimide Derivative 5c | Not specified | Indomethacin | Not specified |
| Phthalimide Derivative 17c | Not specified | Celecoxib | Not specified |
Note: The inhibitory activities of compounds 6a, 6b, 7a, and 7b were determined against the COX-2 enzyme, a key target in inflammation, rather than direct inhibition of NO production[1][2]. Compounds 3b and 5c showed significant anti-inflammatory activity in a carrageenan-induced paw edema model, but specific IC50 values for NO inhibition were not provided[3][4][5][6]. Compound 17c demonstrated a 32% decrease in in-vitro anti-inflammatory activity, with a higher binding energy score to COX-2 than celecoxib, though a specific IC50 value was not reported[7].
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a widely accepted and reproducible method for screening potential anti-inflammatory agents. It measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with bacterial lipopolysaccharide.
a. Cell Culture and Seeding:
-
RAW 264.7, a murine macrophage cell line, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence[8][9].
b. Compound Treatment and LPS Stimulation:
-
After the initial 24-hour incubation, the culture medium is removed.
-
Fresh medium containing various concentrations of the test phthalimide derivatives is added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are also included.
-
The cells are pre-incubated with the compounds for a period of 1 to 2 hours[10].
-
Following pre-incubation, lipopolysaccharide (LPS) is added to each well (except for the unstimulated control wells) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
The plates are then incubated for an additional 24 hours[10].
c. Measurement of Nitric Oxide (as Nitrite) using the Griess Assay:
-
After the 24-hour stimulation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A is sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Equal volumes of Part A and Part B are mixed immediately before use[11][12].
-
Assay Procedure:
-
100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
100 µL of the freshly prepared Griess reagent is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance at 540 nm is measured using a microplate reader[13].
-
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Data Analysis and Interpretation
-
The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
A lower IC50 value indicates a more potent anti-inflammatory activity.
Mandatory Visualization
Signaling Pathway of LPS-Induced Nitric Oxide Production
The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of nitric oxide.
References
- 1. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. structure-based-design-of-phthalimide-derivatives-as-potential-cyclooxygenase-2-cox-2-inhibitors-anti-inflammatory-and-analgesic-activities - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bowdish.ca [bowdish.ca]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of N,N'-bis(diphenylmethyl)phthalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of N,N'-bis(diphenylmethyl)phthalamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for laboratory chemical waste management and information from structurally related compounds.
Disclaimer: The following guidance is for informational purposes. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE). Based on information for related phthalimide and diphenylmethyl compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Avoid generating dust and prevent contact with skin and eyes. In case of accidental exposure, follow standard first aid procedures and seek medical attention.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed as a hazardous waste stream, following a "cradle-to-grave" approach as mandated by the Environmental Protection Agency (EPA).
Step 1: Waste Characterization
-
Since no specific hazard data is available for this compound, it should be treated as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 2: Containerization and Labeling
-
Collect waste this compound in a designated, chemically compatible, and sealable container.
-
The container must be in good condition and free of leaks.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
Step 3: On-site Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as per your facility's guidelines.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with all necessary information about the waste, including its name and quantity.
-
Disposal will likely be carried out by a licensed chemical waste disposal contractor.
Step 5: Final Disposal Method
-
Based on information for similar compounds, the most probable disposal method is high-temperature incineration at a licensed hazardous waste facility.[1]
-
Landfilling is generally not a suitable option for this type of chemical waste.
-
Crucially, do not discharge this compound or its containers into the sewer system or regular trash. [1]
Quantitative Data for Related Compounds
As no specific data for this compound was found, the following table summarizes data for the parent compound, Phthalimide, and a related compound, N,N'-THIO-BIS(PHTHALIMIDE), for reference.
| Property | Phthalimide | N,N'-THIO-BIS(PHTHALIMIDE) |
| Molecular Formula | C₈H₅NO₂ | C₁₆H₈N₂O₄S |
| Molecular Weight | 147.13 g/mol | 324.31 g/mol |
| Appearance | White solid | Off-White to Pale Yellow solid |
| Melting Point | 238 °C | No data available |
| Boiling Point | 336 °C (sublimes) | No data available |
| Water Solubility | <0.1 g/100 mL (19.5 °C) | No data available |
| Acute Toxicity (Oral) | LD₅₀ (rat) > 5,000 mg/kg[2] | Harmful if swallowed[3] |
| Flash Point | No data available | 288.3°C[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for handling chemical waste in a laboratory setting, as guided by regulations from the U.S. Environmental Protection Agency (EPA).
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling N,N'-bis(diphenylmethyl)phthalamide
This document provides crucial safety protocols and logistical plans for the handling and disposal of N,N'-bis(diphenylmethyl)phthalamide, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2] | Protects against splashes, dust, and projectiles. |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves), a Nomex® or similar flame-resistant lab coat, long pants, and closed-toe shoes.[1] | Prevents skin contact with the chemical. It is advised to inspect gloves for any damage before use. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter may be necessary if dust formation is likely or if working in a poorly ventilated area.[3][4] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]
-
Confirm that an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before beginning the procedure.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling :
-
Post-Handling :
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Consultation :
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. quora.com [quora.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.se [fishersci.se]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
